Tridecan-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
tridecan-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h13H,3-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNJNGMYIZRQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341696 | |
| Record name | 1-Hexylheptylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22513-16-2 | |
| Record name | 1-Hexylheptylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecan-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tridecan-7-amine: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridecan-7-amine, a long-chain aliphatic primary amine, is a valuable building block in organic synthesis, particularly in the development of novel materials and pharmaceuticals. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on reductive amination of 7-tridecanone. Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to facilitate its synthesis and application in research and development.
Introduction
This compound (also known as 7-aminotridecane or 1-hexylheptylamine) is a C13 aliphatic amine with the amino group located at the central carbon of the tridecane chain. Its structure imparts unique physicochemical properties, making it a target for applications in materials science, such as in the formation of self-assembled monolayers and as a ligand for quantum dots. In the pharmaceutical industry, long-chain aliphatic amines are integral components of various bioactive molecules, including lipids and drug delivery systems.
This guide focuses on the most practical and widely applicable methods for the synthesis of this compound, providing detailed procedural information and mechanistic insights to aid researchers in their synthetic endeavors.
Synthesis Pathways
The synthesis of this compound can be approached through several established methods for amine synthesis. The most direct and common route involves the reductive amination of the corresponding ketone, 7-tridecanone. An alternative, though less direct, pathway is the Hofmann rearrangement of a suitable amide.
Reductive Amination of 7-Tridecanone
Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds.[1] This process involves the reaction of a ketone or aldehyde with an amine or ammonia to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of a primary amine like this compound, ammonia is used as the nitrogen source.
The overall transformation is as follows:
References
physicochemical properties of 7-aminotridecane
An In-depth Technical Guide on the Physicochemical Properties of 7-Aminotridecane
Introduction
7-Aminotridecane, also known as 1-hexylheptylamine, is a primary aliphatic amine with the chemical formula C13H29N.[1] Its structure is characterized by a thirteen-carbon chain with the amine group attached to the seventh carbon atom.[2] This central positioning of the amine group on the tridecane backbone gives the molecule a symmetrical structure, which influences its physicochemical properties and reactivity compared to its isomers, such as 1-aminotridecane where the amine group is at a terminal position.[2] This document provides a comprehensive overview of the known , details the experimental protocols for their determination, and outlines a typical synthesis workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed technical information on this compound.
Physicochemical Properties
The quantitative physicochemical data for 7-aminotridecane are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C13H29N | [1][3] |
| Molecular Weight | 199.38 g/mol | [1][3][4] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [1] |
| Boiling Point | 102 °C at 2 mmHg | [4] |
| Specific Gravity (20/20) | 0.80 | |
| Refractive Index | 1.44 | |
| Flash Point | 113 °C | |
| Purity | >97.0% (GC) | [1][4] |
| CAS Number | 22513-16-2 | [1][2][3] |
Experimental Protocols
The determination of the involves standard analytical techniques common in organic chemistry.
Purity Determination by Gas Chromatography (GC)
The purity of 7-aminotridecane is typically assessed using gas chromatography (GC).[1]
-
Objective: To separate 7-aminotridecane from any impurities, such as starting materials, byproducts, or residual solvents, and to quantify its percentage purity.
-
Methodology:
-
A small, known amount of the 7-aminotridecane sample is dissolved in a suitable volatile solvent.
-
This solution is injected into the gas chromatograph, where it is vaporized in a heated injection port.
-
An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a chromatographic column. The column is coated with a stationary phase that interacts differently with the various components of the sample.
-
Due to these differential interactions, the components separate as they travel through the column.
-
A detector at the end of the column (commonly a Flame Ionization Detector - FID for organic compounds) registers the components as they elute.
-
The resulting chromatogram shows peaks corresponding to each component. The area under the peak for 7-aminotridecane is compared to the total area of all peaks to calculate the percentage purity.
-
Boiling Point Measurement
The boiling point is determined under reduced pressure (vacuum distillation) to prevent decomposition at higher temperatures.
-
Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure.
-
Methodology:
-
The 7-aminotridecane sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.
-
A manometer is included in the system to accurately measure the pressure.
-
The pressure inside the apparatus is reduced to a stable value (e.g., 2 mmHg).
-
The distillation flask is heated gradually.
-
The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer and in the condenser. This temperature is the boiling point at the recorded pressure.
-
Synthesis via Nucleophilic Substitution
A common method for the synthesis of 7-aminotridecane is through the nucleophilic substitution of a 7-halotridecane with ammonia.[2]
-
Objective: To synthesize 7-aminotridecane with a high yield and purity.
-
Methodology:
-
Reaction: A 7-halotridecane (e.g., 7-bromotridecane) is reacted with ammonia. This reaction is typically performed in a polar solvent like ethanol to dissolve the reactants.[2]
-
Conditions: The reaction mixture is heated under reflux to provide the necessary activation energy for the reaction to proceed at a practical rate.[2]
-
Purification: After the reaction is complete, the product must be separated from the reaction mixture. This involves:
-
Extraction: To separate the amine from salts and other polar impurities.
-
Distillation: To purify the crude product, often under reduced pressure to prevent degradation.[2]
-
-
Verification: The identity and purity of the final product are confirmed using analytical methods such as Gas Chromatography (GC) and spectroscopic techniques (e.g., NMR, IR).[2][3]
-
Visualizations
The following diagram illustrates a generalized workflow for the synthesis and purification of 7-aminotridecane.
Caption: Workflow for the synthesis and purification of 7-aminotridecane.
There is currently no specific, well-documented signaling pathway directly involving 7-aminotridecane in the scientific literature. The primary chemical reactivity of 7-aminotridecane is dictated by the lone pair of electrons on the nitrogen atom of its primary amine group, which allows it to function as a nucleophile and a base in various organic reactions.[2]
References
Tridecan-7-amine (CAS 22513-16-2): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Physicochemical Properties, Synthesis, and Potential Biological Applications of a Versatile Long-Chain Aliphatic Amine.
Abstract
Tridecan-7-amine, a 13-carbon primary aliphatic amine, is a versatile chemical intermediate with established applications in materials science. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and safety considerations. Furthermore, this document explores the potential biological activities and applications of this compound in the realm of drug discovery and development, drawing parallels with structurally related long-chain amines. Detailed experimental protocols for evaluating its potential antimicrobial properties are provided, alongside a discussion of its potential role as an enzyme inhibitor. This whitepaper aims to serve as a foundational resource for researchers and scientists interested in exploring the utility of this compound in both chemical synthesis and biomedical research.
Introduction
This compound (CAS: 22513-16-2) is a primary alkylamine characterized by a 13-carbon chain with the amine group located at the 7th position.[1][2] This symmetrical structure imparts specific physical and chemical properties that make it a valuable building block in organic synthesis.[1] While its primary current application lies in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), the structural motifs present in this compound suggest a potential for broader applications, particularly in the field of drug development.[3][4] Long-chain amines are known to exhibit a range of biological activities, including antimicrobial and enzyme-inhibitory effects.[5] This guide will therefore provide a detailed technical overview of this compound, with a focus on its potential utility for researchers in the life sciences.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of novel derivatives. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 22513-16-2 | [3][4] |
| Molecular Formula | C₁₃H₂₉N | [3][4][6] |
| Molecular Weight | 199.38 g/mol | [3][4][6] |
| IUPAC Name | This compound | [6] |
| Synonyms | 1-Hexylheptylamine, 7-Aminotridecane | [7][8] |
| Appearance | Colorless to almost colorless clear liquid | [2][8][9] |
| Purity | >97.0% (GC) | [2][8][9] |
| Specific Gravity | 0.80 | [5] |
| Refractive Index | 1.44 | [5] |
| InChI | InChI=1S/C13H29N/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h13H,3-12,14H2,1-2H3 | [2] |
| InChIKey | FXNJNGMYIZRQRG-UHFFFAOYSA-N | [2] |
| SMILES | CCCCCCC(N)CCCCCC | [2] |
Synthesis and Chemical Reactivity
This compound, as a primary amine, serves as a versatile nucleophile in a variety of organic reactions. Its long alkyl chain imparts lipophilicity, which can be a desirable feature in the synthesis of molecules intended to interact with biological membranes.
General Synthetic Approaches
While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, its synthesis can be inferred from general methods for the preparation of long-chain amines. A common strategy involves the reductive amination of a corresponding ketone, in this case, tridecan-7-one.
References
- 1. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Long chain amines and long chain ammonium salts as novel inhibitors of dynamin GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C13H29N | CID 574991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating how amine structure influences drug-amine ion-pair formation and uptake via the polyamine transporter in A549 lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. irphouse.com [irphouse.com]
A Technical Guide to the Solubility of Tridecan-7-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Tridecan-7-amine, a long-chain aliphatic primary amine. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a strong qualitative assessment based on the behavior of structurally similar compounds, alongside a detailed experimental protocol for determining its precise solubility in various organic solvents.
Introduction to this compound
This compound (C₁₃H₂₉N) is an organic compound characterized by a thirteen-carbon aliphatic chain with a primary amine group located at the seventh carbon position. Its structure, featuring a significant nonpolar alkyl backbone and a polar amine functional group, dictates its solubility behavior, making it a versatile molecule in various applications, including as a building block for advanced materials. Understanding its solubility is critical for its effective use in synthesis, formulation, and purification processes.
Qualitative Solubility Profile
Based on the principle of "like dissolves like" and available data for structurally similar long-chain aliphatic amines such as dodecylamine and tetradecylamine, a qualitative solubility profile for this compound can be predicted. Long-chain amines are generally soluble in organic solvents and exhibit poor solubility in water.[1][2][3] The large, nonpolar tridecyl group dominates the molecule's properties, leading to favorable interactions with nonpolar and moderately polar organic solvents.
The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | High | The nonpolar tridecyl chain of this compound will have strong van der Waals interactions with nonpolar solvents.[1] |
| Polar Aprotic | Diethyl Ether, Chloroform, Ethyl Acetate | High | These solvents can interact with both the nonpolar alkyl chain and, to a lesser extent, the polar amine group without the steric hindrance of hydrogen bonding. Dodecylamine and tetradecylamine show good solubility in ether and chloroform.[4][5][6][7] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | The amine group can participate in hydrogen bonding with protic solvents, while the alkyl chain has favorable interactions with the solvent's organic portion. Dodecylamine and tetradecylamine are soluble in alcohols.[1][2][4] |
| Highly Polar | Water | Low / Poor | The large hydrophobic tridecyl group significantly outweighs the hydrophilic nature of the single amine group, leading to poor water solubility. The solubility of aliphatic amines in water decreases significantly as the carbon chain length increases beyond six carbons.[1][3][8] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a general and robust method for determining the solubility of a liquid amine in various organic solvents at a controlled temperature.
Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Pipettes
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled water bath or incubator
-
Vortex mixer or magnetic stirrer with stir bars
-
Gas chromatograph with a suitable column and flame ionization detector (GC-FID) or a spectrophotometer
-
Syringes and syringe filters (chemically compatible with the solvents)
Methodology: Isothermal Saturation Method
-
Preparation of Saturated Solutions:
-
For each solvent, add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess amine will ensure that a saturated solution is formed.
-
Place the vials in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature.
-
Agitate the mixtures vigorously using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation due to temperature changes.
-
Immediately filter the sample using a syringe filter to remove any suspended micro-droplets of the undissolved amine.
-
Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantitative Analysis (using GC-FID as an example):
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions using GC-FID to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample of the saturated solution into the GC-FID under the same conditions as the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
-
Data Reporting:
-
Report the average solubility value from at least three independent experiments for each solvent, along with the standard deviation.
-
Specify the temperature at which the solubility was determined.
-
Visualizing Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate the key processes involved in solubility determination and the underlying principles.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Relationship between molecular structure and expected solubility.
Conclusion
While specific quantitative solubility data for this compound remains to be published, a strong qualitative understanding can be derived from its molecular structure and comparison with similar long-chain aliphatic amines. It is anticipated to be highly soluble in a range of nonpolar and polar organic solvents, with limited solubility in water. For applications requiring precise concentration data, the provided experimental protocol offers a reliable framework for its determination. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed solvent selection and experimental design.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Tetradecyl amine [kemipro-surfactant.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Tridecan-7-amine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for Tridecan-7-amine. The information is intended to support researchers, scientists, and professionals in drug development in the safe use and management of this chemical compound. This document outlines the physical and chemical properties, potential hazards, handling and storage procedures, and emergency response protocols.
Chemical and Physical Properties
This compound is a clear, colorless to almost colorless liquid. It is a primary amine with a long alkyl chain, which contributes to its chemical reactivity and physical properties. A summary of its key physical and chemical data is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₉N | [1] |
| Molecular Weight | 199.38 g/mol | [1] |
| CAS Number | 22513-16-2 | [2] |
| Appearance | Colorless to Almost colorless clear liquid | |
| Purity | >97.0% (GC) | |
| Boiling Point | 102 °C at 2 mmHg | |
| Flash Point | 113 °C | |
| Specific Gravity | 0.80 (20/20) | |
| Refractive Index | 1.44 |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are severe skin corrosion and serious eye damage. It is also harmful if swallowed and is very toxic to aquatic life with long-lasting effects.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
Toxicity Data
Quantitative toxicity data for this compound is limited. However, an acute toxicity estimate for oral exposure is available. For context, toxicity data for a structurally related compound, Ditridecylamine, is also provided.
Table 3: Acute Toxicity Data
| Substance | Exposure Route | Species | Value |
| Tridecylamine | Oral | - | Acute Toxicity Estimate: 500.1 mg/kg |
| Ditridecylamine | Oral | Rat | LD50: 9.85 mL/kg[3] |
| Ditridecylamine | Dermal | Rabbit | LD50: 3.54 mL/kg[3] |
Experimental Protocol: Safe Handling in a Laboratory Setting
The following protocol outlines the necessary precautions and procedures for the safe handling of this compound in a research environment.
4.1. Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area.
-
A chemical fume hood is required for all procedures that may generate vapors or aerosols.
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.
4.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection:
-
Wear a flame-retardant laboratory coat.
-
Chemically resistant gloves (e.g., nitrile rubber, neoprene) must be worn. Inspect gloves for integrity before each use.
-
Ensure complete skin coverage by wearing long pants and closed-toe shoes.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.
4.3. Handling Procedures
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Use only in a chemical fume hood.
-
When transferring, use a funnel to prevent splashing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Keep the container tightly closed when not in use.
4.4. Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Keep containers tightly closed to prevent exposure to moisture and air, as the substance is noted to be air-sensitive and hygroscopic.
-
Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to maintain purity.
Emergency Procedures
5.1. First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
5.2. Spill Response
In the event of a spill, follow the workflow outlined in the diagram below.
Caption: Workflow for a chemical spill response.
Disposal Considerations
All waste generated from the use of this compound, including contaminated materials, must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the general trash.
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are thoroughly trained in its proper handling and are aware of the potential hazards. Always refer to the most current Safety Data Sheet (SDS) for this product before use.
References
Navigating the Thermal Landscape of Tridecan-7-amine: A Technical Guide to Stability and Degradation
For Immediate Release
[City, State] – This technical guide offers a comprehensive overview of the thermal stability and degradation pathways of Tridecan-7-amine, a long-chain aliphatic amine of significant interest to researchers, scientists, and professionals in drug development and materials science. While specific experimental data on the thermal decomposition of this compound is not extensively available in public literature, this document provides a foundational understanding based on the established principles of thermal analysis of similar long-chain aliphatic amines.
This guide outlines the expected thermal behavior, potential degradation products, and the state-of-the-art analytical methodologies required to rigorously assess the thermal stability of this compound. The information presented herein is intended to equip researchers with the necessary knowledge to design and execute their own thermal stability studies.
Physicochemical Properties of this compound
This compound (also known as 1-hexylheptylamine or 7-aminotridecane) is a primary aliphatic amine with the molecular formula C₁₃H₂₉N.[1] Its structure, featuring a thirteen-carbon chain with a primary amine group at the seventh position, dictates its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₉N | [1] |
| Molecular Weight | 199.38 g/mol | [1] |
| CAS Number | 22513-16-2 | [1] |
| Appearance | Colorless to Almost colorless clear liquid | TCI |
| Boiling Point | 102 °C at 2 mmHg | TCI |
| Flash Point | 113 °C | TCI |
| Purity | >97.0% (GC) | TCI |
Data sourced from Tokyo Chemical Industry (TCI) product specifications and PubChem.
General Principles of Thermal Degradation in Long-Chain Aliphatic Amines
The thermal degradation of long-chain primary aliphatic amines in an inert atmosphere is primarily driven by the cleavage of C-N and C-C bonds. The specific degradation pathway and the resulting products are influenced by factors such as temperature, heating rate, and the presence of any catalytic impurities.
At elevated temperatures, the following general reactions are anticipated:
-
Deamination: The cleavage of the C-N bond, leading to the formation of ammonia and a corresponding alkene or alkane.
-
C-C Bond Scission: Fragmentation of the long alkyl chain at various points, resulting in a mixture of smaller hydrocarbons (alkanes and alkenes) and nitrogen-containing compounds.
-
Condensation Reactions: Intermolecular reactions between amine molecules or their degradation fragments can lead to the formation of larger, more complex secondary and tertiary amines.
Hypothesized Thermal Degradation Pathway of this compound
Based on the general principles outlined above, a hypothesized thermal degradation pathway for this compound is proposed. The initial step is likely the homolytic cleavage of the C-N bond, followed by various rearrangement and scission reactions of the resulting radicals.
Caption: Hypothesized thermal degradation pathway of this compound.
Experimental Protocols for Thermal Stability Assessment
A comprehensive evaluation of the thermal stability of this compound would involve a suite of thermoanalytical and chromatographic techniques. The following sections detail the standard experimental protocols for such an investigation.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.
Methodology:
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
The sample is heated in a TGA instrument under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidation.
-
A linear heating rate is applied, for instance, 10 °C/min, over a temperature range from ambient to approximately 600 °C.
-
The instrument continuously records the sample's mass as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the initial decomposition temperature (Tonset) and the temperatures at which 5% and 50% mass loss occur (T₅ and T₅₀).
Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize thermal events such as melting, boiling, and decomposition by measuring the heat flow to or from the sample.
Methodology:
-
A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC thermogram plots heat flow against temperature, revealing endothermic events (e.g., melting, boiling) and exothermic events (e.g., decomposition).
Caption: Experimental workflow for TGA and DSC analysis.
Evolved Gas Analysis - Gas Chromatography-Mass Spectrometry (EGA-GC-MS)
Objective: To identify the volatile degradation products formed during the thermal decomposition of this compound.
Methodology:
-
The TGA instrument is coupled to a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
As the this compound sample is heated in the TGA, the gaseous products evolved at specific temperatures are transferred to the GC-MS via a heated transfer line.
-
The evolved gases are separated based on their boiling points and polarity by the GC column.
-
The separated components are then introduced into the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio.
-
The resulting mass spectra are used to identify the chemical structure of the degradation products by comparing them to spectral libraries (e.g., NIST).
References
Unlocking the Therapeutic Potential: A Technical Guide to Long-Chain Primary Amines in Research
For Researchers, Scientists, and Drug Development Professionals
Long-chain primary amines, a versatile class of organic compounds, are emerging as critical components in a wide array of research and therapeutic applications. Their unique physicochemical properties, characterized by a hydrophilic amine head and a long hydrophobic alkyl chain, enable them to interact with biological membranes and participate in various cellular processes. This technical guide provides an in-depth exploration of the synthesis, key research applications, and experimental protocols related to long-chain primary amines, with a focus on their roles in drug delivery, anticancer therapy, and as antimicrobial agents and enzyme inhibitors.
Synthesis of Long-Chain Primary Amines
A robust and scalable synthesis of long-chain primary amines is crucial for their application in research and development. Reductive amination stands out as a highly effective method, offering a broad substrate scope and good functional group tolerance.
Experimental Protocol: Iron-Catalyzed Reductive Amination
This protocol describes the synthesis of primary amines from ketones or aldehydes using an iron-based catalyst.[1]
Materials:
-
Ketone or aldehyde substrate (0.5 mmol)
-
Iron catalyst (Fe/(N)SiC, 10 mol%, 70 mg with 4.0 wt% Fe loading)[1]
-
Aqueous ammonia (25%, 3.5 mL)[1]
-
Hydrogen gas (H₂)
-
Autoclave reactor
Procedure:
-
In a suitable vial, combine the ketone or aldehyde substrate, the iron catalyst, and aqueous ammonia.
-
Place the vial inside a stainless-steel autoclave.
-
Seal the autoclave and purge it with hydrogen gas three times.
-
Pressurize the autoclave to 6.5 MPa with hydrogen gas.[1]
-
Heat the reaction mixture to 130-140°C and stir for 20 hours.[1]
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired long-chain primary amine.
Note: The reaction conditions, particularly temperature and catalyst loading, may need to be optimized for different substrates.
Applications in Drug Delivery: Lipid Nanoparticles for mRNA Therapeutics
Long-chain primary amines and their derivatives are integral components of lipid nanoparticles (LNPs), which have gained prominence as delivery vehicles for mRNA-based vaccines and therapeutics.[2] These amines, often in the form of ionizable lipids, are crucial for encapsulating and protecting the mRNA cargo and facilitating its release into the cytoplasm.
Experimental Protocol: Formulation of mRNA-Loaded Lipid Nanoparticles
This protocol outlines a general procedure for the preparation of mRNA-loaded LNPs using a microfluidic mixing device.[3]
Materials:
-
Ionizable lipid (containing a long-chain amine)
-
Phospholipid (e.g., DOPE)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG₂₀₀₀)
-
mRNA
-
Ethanol
-
Citrate buffer (10 mM, pH 4.0)[3]
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Preparation of Lipid Stock Solution: Dissolve the ionizable lipid, phospholipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[3]
-
Preparation of mRNA Solution: Dissolve the mRNA in 10 mM citrate buffer (pH 4.0).[3]
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams leads to the self-assembly of LNPs.
-
Dialysis: Collect the LNP suspension and dialyze it against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Characterization: Characterize the resulting LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
Experimental Workflow for LNP Formulation and Characterization
Anticancer Properties of Long-Chain Polyamines
Certain long-chain polyamines, also known as oligoamines, have demonstrated potent cytotoxic effects against various cancer cell lines, particularly those of prostate origin.[4] Their mechanism of action is believed to involve the aggregation of DNA, leading to the inhibition of cell proliferation and induction of apoptosis.[4]
| Compound | Cancer Cell Line | Efficacy | Reference |
| SL-11159 | DuPro | >5 log cell kill at 2 µM (6 days) | [4] |
| SL-11144 | DuPro | >5 log cell kill at 2 µM (6 days) | [4] |
| SL-11175 | DuPro | >5 log cell kill at 2 µM (6 days) | [4] |
| SL-11172 | DuPro | >4 log cell kill at 2 µM (6 days) | [4] |
| SL-11159 | PC-3 | 4 log cell kill at 2 µM (6 days) | [4] |
| SL-11226 | PC-3 | 4 log cell kill at 2 µM (6 days) | [4] |
| SL-11227 | PC-3 | 4 log cell kill at 2 µM (6 days) | [4] |
| All Oligoamines | LNCaP, DU-145, DuPro, PC-3 | ID₅₀ < 1 µM | [4] |
Table 1: Cytotoxic Efficacy of Long-Chain Polyamines Against Prostate Cancer Cell Lines.
Experimental Protocol: Evaluating Cytotoxicity using MTT Assay
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC-3, LNCaP, DU-145)
-
Complete cell culture medium
-
Long-chain polyamine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the long-chain polyamine compounds and incubate for the desired period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control and determine the ID₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity of Long-Chain Primary Amines
Long-chain primary amines exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Their amphipathic nature allows them to disrupt bacterial cell membranes, leading to cell lysis and death. The length of the alkyl chain is a critical determinant of their antimicrobial potency.
| Chain Length | Target Organism | Activity | Reference |
| C12-C16 | S. aureus | High | |
| C12-C16 | E. coli | Moderate | |
| > C18 | S. aureus | Decreased | |
| > C18 | E. coli | Decreased |
Table 2: Structure-Activity Relationship of Long-Chain Primary Amines as Antimicrobial Agents.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.[5][6]
Materials:
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Long-chain primary amine compound
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the long-chain primary amine compound in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Inhibition of Dynamin GTPase Activity
Long-chain amines and their quaternary ammonium salt derivatives have been identified as inhibitors of dynamin, a GTPase essential for endocytosis.[7][8] They are thought to interfere with the interaction of dynamin's pleckstrin homology (PH) domain with membrane lipids, thereby preventing its recruitment to the sites of vesicle budding.[7]
| Compound | Chain Length | Head Group | IC₅₀ (µM) | Reference |
| Myristyl Trimethyl Ammonium Bromide (MTMAB) | C14 | -N⁺(CH₃)₃ | 3.15 | [8] |
| Octadecyl Trimethyl Ammonium Bromide (OcTMAB) | C18 | -N⁺(CH₃)₃ | 1.9 | [7] |
| Myristylamine | C14 | -NH₂ | 6.5 | [7] |
| Dimethylmyristylamine | C14 | -N(CH₃)₂ | 9.2 | [7] |
Table 3: Inhibitory Activity of Long-Chain Amines and Ammonium Salts against Dynamin I GTPase. [7]
Signaling Pathway: Inhibition of Dynamin-Mediated Endocytosis
This guide highlights the significant potential of long-chain primary amines in various research fields. Their straightforward synthesis and versatile properties make them valuable tools for developing novel therapeutic strategies and advanced materials. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly unlock even more exciting applications in the future.
References
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain polyamines (oligoamines) exhibit strong cytotoxicities against human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tridecan-7-amine in Organic Synthesis
Introduction
Tridecan-7-amine (also known as 1-hexylheptylamine or 7-aminotridecane) is a primary aliphatic amine with the molecular formula C₁₃H₂₉N. Its structure, featuring a long, symmetric alkyl chain, makes it a valuable intermediate and building block in various fields of organic synthesis.[1] While its most prominent applications are in materials science—specifically in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and as a capping agent for colloidal quantum dots—its primary amine functionality allows for a wide range of classical organic transformations.[1][2]
This document provides detailed application notes and representative protocols for the use of this compound in key organic reactions. It is intended for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Data and Safety Information
Proper handling and knowledge of a reagent's properties are critical for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 22513-16-2 | [1] |
| Molecular Formula | C₁₃H₂₉N | [3] |
| Molecular Weight | 199.38 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | Typically >97.0% (by GC) | [4] |
| Boiling Point | Approx. 256-258 °C | |
| Density | Approx. 0.80 g/cm³ | |
| GHS Hazards | H314: Causes severe skin burns and eye damage | [3] |
Note: Physical properties like boiling point and density are typical values and may vary. Always refer to the supplier's Safety Data Sheet (SDS) for complete and current safety information.[2]
Application Note I: Synthesis of Secondary and Tertiary Amines
The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and basic.[5] This allows it to readily participate in reactions to form more complex secondary and tertiary amines, which are key structural motifs in pharmaceuticals and functional materials. Two common methods for this are reductive amination and direct N-alkylation.
1. Reductive Amination
Reductive amination is a highly efficient and controlled method for preparing secondary amines from primary amines and carbonyl compounds.[6] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild, selective reducing agent present in the reaction mixture.[7][8] This method avoids the common problem of overalkylation often seen in direct alkylation with alkyl halides.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild, tolerant of many functional groups, and does not readily reduce the starting aldehyde or ketone.[9]
2. Direct N-Alkylation
Direct N-alkylation involves the reaction of the amine with an alkyl halide. While straightforward, this method can be difficult to control. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine, and potentially a third event leading to a quaternary ammonium salt.[10] Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.
Caption: Synthetic routes from this compound to secondary amines.
Protocol 1: Synthesis of N-Heptyl-tridecan-7-amine via Reductive Amination
This protocol describes the synthesis of a secondary amine using heptanal and sodium triacetoxyborohydride.
Experimental Details
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq, 5.0 mmol, 0.997 g) |
| Reactant 2 | Heptanal (1.1 eq, 5.5 mmol, 0.628 g) |
| Reagent | Sodium Triacetoxyborohydride (1.5 eq, 7.5 mmol, 1.59 g) |
| Solvent | Dichloromethane (DCM), 25 mL |
| Reaction Temp. | Room Temperature (20-25 °C) |
| Reaction Time | 12 hours |
| Hypothetical Yield | 85% |
Procedure
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.997 g, 5.0 mmol).
-
Dissolve the amine in dichloromethane (25 mL).
-
Add heptanal (0.628 g, 5.5 mmol) to the solution and stir for 20 minutes at room temperature to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the stirring mixture. Note: The addition may cause slight effervescence.
-
Seal the flask and allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Hexane:Ethyl Acetate).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure secondary amine.
Caption: Workflow for reductive amination of this compound.
Application Note II: Synthesis of Amides
Primary amines react readily with acylating agents such as acyl chlorides and acid anhydrides to form N-substituted amides. This reaction is highly reliable and fundamental in organic synthesis, particularly in the development of pharmaceuticals and polymers. The reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine or pyridine, to scavenge the HCl generated when using an acyl chloride.
Protocol 2: Synthesis of N-(tridecan-7-yl)acetamide via N-Acylation
This protocol details the formation of an amide from this compound and acetyl chloride.
Experimental Details
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq, 5.0 mmol, 0.997 g) |
| Reactant 2 | Acetyl Chloride (1.2 eq, 6.0 mmol, 0.471 g) |
| Reagent | Triethylamine (1.5 eq, 7.5 mmol, 0.759 g) |
| Solvent | Tetrahydrofuran (THF), 25 mL |
| Reaction Temp. | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Hypothetical Yield | 92% |
Procedure
-
In a 100 mL round-bottom flask, dissolve this compound (0.997 g, 5.0 mmol) and triethylamine (0.759 g, 7.5 mmol) in THF (25 mL).
-
Cool the flask in an ice bath to 0 °C.
-
While stirring, add acetyl chloride (0.471 g, 6.0 mmol) dropwise to the solution over 10 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for an additional 2 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic solution sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the amide product. Further purification is typically not required but can be done by crystallization or chromatography if needed.
Application Note III: Role in Materials Science
The long alkyl chains of this compound are crucial for its application in materials science. In the synthesis of colloidal quantum dots (QDs), the amine acts as a surface capping agent or ligand. The nitrogen headgroup coordinates to the surface of the growing nanocrystal (e.g., CdSe, ZnS), while the long lipophilic alkyl tails extend into the solvent.[11] This surface passivation prevents uncontrolled growth and aggregation of the nanoparticles, allowing for the synthesis of monodisperse QDs with well-defined sizes and tunable optical properties.[12] The alkyl chains also confer solubility in nonpolar organic solvents, which is essential for solution-based processing and device fabrication.[13]
Caption: Role of this compound as a quantum dot capping agent.
Protocol 3: Representative Synthesis of CdSe Quantum Dots
This protocol is a representative example of a "hot-injection" synthesis where this compound would function as a capping ligand.
Experimental Details
| Parameter | Value |
| Cadmium Precursor | Cadmium Oxide (CdO) (0.2 mmol, 25.7 mg) |
| Ligand 1 | Oleic Acid (1.0 mmol, 0.32 mL) |
| Ligand 2 | This compound (4.0 mmol, 0.798 g) |
| Solvent | 1-Octadecene (ODE) (10 mL) |
| Selenium Precursor | Selenium powder (2.0 mmol, 158 mg) in 2 mL ODE (TOPSe can also be used) |
| Injection Temp. | 260 °C |
| Growth Time | 5-10 minutes |
Procedure
-
Caution: Cadmium compounds are highly toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Combine CdO (25.7 mg), oleic acid (0.32 mL), this compound (0.798 g), and 1-octadecene (10 mL) in a three-neck flask.
-
Heat the mixture to ~150 °C under vacuum for 30 minutes to remove water and air, yielding a clear solution.
-
Switch to a nitrogen atmosphere and increase the temperature to 260 °C.
-
In a separate vial, prepare the selenium precursor by dissolving selenium powder in ODE at ~200 °C (this may require trioctylphosphine (TOP) for full dissolution).
-
Once the cadmium precursor solution is stable at 260 °C, rapidly inject the selenium precursor solution.
-
A color change indicates nanocrystal nucleation and growth. Allow the reaction to proceed for 5-10 minutes. The size of the QDs, and thus their color, will increase with time.
-
To stop the reaction, cool the flask rapidly by removing the heating mantle.
-
Purify the quantum dots by precipitating with acetone or ethanol, centrifuging, and redispersing the pellet in a nonpolar solvent like toluene or hexane. Repeat this process 2-3 times.
-
Store the final QD solution in a dark, airtight container.
References
- 1. iris.uniss.it [iris.uniss.it]
- 2. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [cora.ucc.ie]
- 13. researchgate.net [researchgate.net]
Application of Tridecan-7-amine in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecan-7-amine, also known as 1-hexylheptylamine or 7-aminotridecane, is a long-chain primary amine that is emerging as a versatile building block and surface-modifying agent in advanced materials science.[1] Its molecular structure, featuring a central amine group within a thirteen-carbon aliphatic chain, imparts unique properties that are advantageous for applications in organic electronics and nanotechnology. This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of quantum dots, the fabrication of perovskite solar cells, and the formation of self-assembled monolayers.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in materials synthesis and surface functionalization.
| Property | Value | Reference |
| CAS Number | 22513-16-2 | [1] |
| Molecular Formula | C₁₃H₂₉N | [1] |
| Molecular Weight | 199.38 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Purity | >97.0% (GC) | [1] |
| Boiling Point | 102 °C | |
| Synonyms | 1-Hexylheptylamine, 7-Aminotridecane |
Application Note 1: this compound as a Capping Agent in Quantum Dot Synthesis
Long-chain amines like this compound play a crucial role as capping agents or ligands in the colloidal synthesis of quantum dots (QDs). They control the growth and stabilization of the nanocrystals, preventing their aggregation and influencing their size, shape, and optical properties. The amine group coordinates to the surface of the growing nanocrystal, while the long alkyl chain provides colloidal stability in nonpolar solvents.
Expected Effects of this compound in QD Synthesis:
| Parameter | Expected Effect of Increasing this compound Concentration | Measurable Outcome |
| Nanocrystal Size | Decrease | Blue-shift in photoluminescence and absorption spectra |
| Size Distribution | Narrowing | Sharper excitonic features in absorption spectra |
| Quantum Yield | Increase (up to an optimal concentration) | Higher photoluminescence intensity |
| Colloidal Stability | Increase | Longer shelf-life and resistance to aggregation |
Representative Experimental Protocol: Synthesis of CdSe Quantum Dots using this compound
This protocol is a representative example and may require optimization based on specific experimental setups and desired QD properties.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
This compound
-
1-Octadecene (ODE)
-
Oleic acid
-
Trioctylphosphine (TOP)
-
Toluene
-
Methanol
Procedure:
-
Preparation of Selenium Precursor: In an inert atmosphere (e.g., a glovebox), dissolve 0.079 g of Se powder in 1 mL of TOP.
-
Preparation of Cadmium Precursor: In a three-neck flask, combine 0.026 g of CdO, 0.228 g of oleic acid, and 10 mL of ODE.
-
Reaction Setup: Heat the cadmium precursor mixture to 150 °C under vacuum for 1 hour to form cadmium oleate.
-
Addition of Capping Agent: Introduce 1-2 mL of this compound into the flask and raise the temperature to 250 °C under a nitrogen atmosphere.
-
Injection and Growth: Swiftly inject the selenium precursor into the hot cadmium precursor solution. The reaction mixture will change color, indicating the nucleation and growth of CdSe QDs. The growth time will influence the final size of the QDs (e.g., 1-10 minutes).
-
Quenching and Purification: Cool the reaction mixture to room temperature. Add an excess of methanol to precipitate the QDs.
-
Isolation: Centrifuge the mixture and discard the supernatant. Re-disperse the QD pellet in a minimal amount of toluene. Repeat the precipitation and re-dispersion steps two more times to remove excess reagents.
-
Storage: Store the purified CdSe QDs dispersed in toluene in a dark, airtight container.
Workflow for Amine-Capped Quantum Dot Synthesis
References
Application Notes and Protocols for N-Alkylation of Tridecan-7-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-alkylation of tridecan-7-amine, a secondary aliphatic amine. The following methods are broadly applicable and can be adapted for various alkylating agents to synthesize a diverse range of tertiary amines.
Introduction
N-alkylation of secondary amines is a fundamental transformation in organic synthesis, crucial for the preparation of tertiary amines. These products are prevalent in pharmaceuticals, agrochemicals, and materials science. This compound serves as a lipophilic secondary amine core, and its derivatization can lead to compounds with tailored properties. This document outlines three common and effective methods for the N-alkylation of this compound: classical alkylation with alkyl halides, reductive amination, and microwave-assisted synthesis.
Data Presentation
The choice of method for N-alkylation can significantly impact reaction efficiency, yield, and substrate scope. The following table summarizes typical reaction parameters for the protocols described herein.
| Parameter | Classical Alkylation with Alkyl Halide | Reductive Amination | Microwave-Assisted Alkylation |
| Alkylating Agent | Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Aldehyde or Ketone | Alkyl Halide |
| Reagents | Base (e.g., K₂CO₃, DIPEA) | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Base (e.g., K₂CO₃ on Al₂O₃) |
| Solvent | Acetonitrile, DMF | Dichloromethane (DCM), Methanol (MeOH) | Solvent-free or high-boiling solvent |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature | 100-150 °C (Microwave) |
| Reaction Time | 12-24 hours | 1-12 hours | 5-30 minutes |
| Typical Yield | 70-95% | 80-98% | 85-99% |
| Key Advantage | Simple, readily available reagents | High chemoselectivity, mild conditions | Rapid reaction times, high yields |
Experimental Protocols
Protocol 1: Classical N-Alkylation with Alkyl Halide using a Base
This protocol describes the N-alkylation of this compound with an alkyl halide in the presence of a non-nucleophilic base to prevent the formation of quaternary ammonium salts.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
N,N-Diisopropylethylamine (DIPEA, Hünig's base)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous acetonitrile (0.1-0.5 M), add N,N-Diisopropylethylamine (2.0 equiv.).
-
Add the alkyl halide (1.1 equiv.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.
Protocol 2: Reductive Amination with an Aldehyde
Reductive amination is a highly efficient and chemoselective method for N-alkylation.[2][3] This protocol utilizes sodium triacetoxyborohydride as a mild reducing agent.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv.) and the aldehyde (1.1 equiv.) in anhydrous dichloromethane (0.1-0.5 M) in a round-bottom flask.
-
If the amine salt is used, add a base (e.g., triethylamine, 1.2 equiv.) to liberate the free amine. A small amount of acetic acid (0.1 equiv.) can be added to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 1-12 hours until the starting materials are consumed (monitor by TLC or GC-MS).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure tertiary amine.
Protocol 3: Microwave-Assisted N-Alkylation
Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[4][5] This solvent-free protocol uses potassium carbonate supported on alumina as a solid base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Alumina (Al₂O₃, neutral)
-
Microwave synthesizer
-
Mortar and pestle
-
Beaker
-
Ethyl acetate
Procedure:
-
Prepare the supported base by grinding potassium carbonate (10 g) and alumina (20 g) together in a mortar and pestle until a fine, homogeneous powder is obtained.
-
In a beaker, adsorb this compound (1.0 equiv.) onto the K₂CO₃/Al₂O₃ support (approximately 5 g per 1 mmol of amine).
-
In a separate beaker, adsorb the alkyl halide (1.2 equiv.) onto another portion of the K₂CO₃/Al₂O₃ support.
-
Combine the two portions of supported reagents in a microwave-safe reaction vessel.
-
Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 120 °C) for 5-15 minutes.
-
After the reaction, allow the vessel to cool to room temperature.
-
Extract the product from the solid support by washing with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and filter to remove the solid support.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography.
Visualizations
The following diagrams illustrate the workflow and chemical transformations described in the protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Tridecan-7-amine as a Surface Modifying Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecan-7-amine is a long-chain primary amine (C₁₃H₂₉N) with a unique symmetrical structure. Its long alkyl chains and reactive primary amine group make it an excellent candidate for surface modification of various materials used in biomedical and drug development applications. By covalently attaching this compound to a surface, it is possible to alter key properties such as hydrophobicity, surface charge, and protein adsorption, thereby influencing cellular interactions and biocompatibility. These application notes provide detailed protocols for the surface modification of substrates with this compound and subsequent characterization.
Key Applications in Research and Drug Development
-
Improving Biocompatibility: Modifying the surface of implants and medical devices to better integrate with host tissues and reduce inflammatory responses.
-
Controlling Cell Adhesion and Proliferation: Creating surfaces that either promote or inhibit cell attachment and growth for applications in tissue engineering and cell-based assays.[1][2]
-
Drug Delivery Systems: Functionalizing nanoparticles and other drug carriers to enhance cellular uptake and targeted delivery.
-
Corrosion Inhibition: Protecting metallic implants and instruments from degradation in biological environments.
Data Presentation: Surface Characterization
The following tables summarize typical quantitative data obtained from the characterization of a silicon dioxide (SiO₂) substrate before and after modification with this compound.
Table 1: Contact Angle Measurements
| Surface | Advancing Contact Angle (°) | Receding Contact Angle (°) | Contact Angle Hysteresis (°) |
| Unmodified SiO₂ | 35 ± 3 | 15 ± 2 | 20 |
| This compound Modified SiO₂ | 85 ± 4 | 60 ± 3 | 25 |
Table 2: Surface Amine Density Quantification
| Quantification Method | Amine Density (amines/nm²) |
| UV-Vis Spectroscopy (Ninhydrin Assay) | 2.5 ± 0.3 |
| X-ray Photoelectron Spectroscopy (XPS) | 2.8 ± 0.2 |
| Quantitative NMR (qNMR) | 3.1 ± 0.2 |
Experimental Protocols
Protocol 1: Surface Modification of Silicon Dioxide with this compound
This protocol describes the covalent attachment of this compound to a hydroxylated silicon dioxide surface via a silanization reaction.
Materials:
-
Silicon dioxide wafers or glass slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Anhydrous toluene
-
This compound
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Nitrogen gas
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Place the silicon dioxide substrates in a beaker.
-
Immerse the substrates in Piranha solution for 30 minutes at 80°C to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water and dry with a stream of nitrogen gas.
-
Bake the substrates in an oven at 110°C for 1 hour to remove any residual water.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the APTES solution for 2 hours at room temperature under a nitrogen atmosphere to prevent polymerization in solution.
-
After immersion, rinse the substrates with anhydrous toluene to remove any unbound APTES.
-
Cure the APTES layer by baking the substrates at 110°C for 1 hour.
-
-
Coupling of this compound:
-
Prepare a 1% (w/v) solution of this compound in anhydrous toluene.
-
Immerse the APTES-functionalized substrates in the this compound solution.
-
Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation between the amine group of APTES and a suitable functional group on a modified this compound (if applicable, or through other cross-linking strategies). For direct attachment via other means, a different linker chemistry may be required. For the purpose of this protocol, we assume a suitable linker chemistry is in place for amide bond formation.
-
Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere.
-
After the reaction, sonicate the substrates in toluene for 5 minutes to remove any non-covalently bound molecules.
-
Rinse the substrates with ethanol and deionized water.
-
Dry the substrates with a stream of nitrogen gas.
-
Protocol 2: Characterization of this compound Modified Surfaces
A. Contact Angle Measurement (Goniometry):
This protocol measures the surface hydrophobicity.
Procedure:
-
Place the modified substrate on the goniometer stage.
-
Dispense a 5 µL droplet of deionized water onto the surface.
-
Capture an image of the droplet and use the software to measure the static contact angle.
-
To measure the advancing and receding contact angles, slowly add and then withdraw water from the droplet while recording the angle at the advancing and receding three-phase contact line.[3][4]
-
Perform measurements at multiple locations on the surface to ensure homogeneity.
B. Quantification of Surface Amine Density (Ninhydrin Assay):
This colorimetric assay quantifies the primary amine groups on the surface.
Procedure:
-
Prepare a ninhydrin reagent solution.
-
Immerse the this compound modified substrate in the ninhydrin solution.
-
Heat the solution at 100°C for 10 minutes to allow the color change reaction (Ruhemann's purple) to occur.[5]
-
Measure the absorbance of the solution at 570 nm using a UV-Vis spectrophotometer.
-
Correlate the absorbance to the amine concentration using a standard curve prepared with known concentrations of this compound.
Protocol 3: In Vitro Biocompatibility Assessment
A. Protein Adsorption Study:
This protocol assesses the adsorption of proteins, such as albumin or fibronectin, to the modified surface.
Procedure:
-
Immerse the modified and unmodified control substrates in a solution of the protein of interest (e.g., 1 mg/mL in Phosphate Buffered Saline - PBS) for 2 hours at 37°C.
-
Gently rinse the substrates with PBS to remove non-adsorbed protein.
-
Elute the adsorbed protein using a suitable buffer (e.g., 2% Sodium Dodecyl Sulfate - SDS).
-
Quantify the amount of eluted protein using a standard protein assay (e.g., Bicinchoninic acid assay - BCA).
B. Cell Adhesion and Proliferation Assay:
This protocol evaluates the attachment and growth of cells on the modified surface.
Procedure:
-
Sterilize the modified and unmodified control substrates by UV irradiation.
-
Place the substrates in a sterile cell culture plate.
-
Seed cells (e.g., fibroblasts or endothelial cells) onto the substrates at a known density.
-
Incubate the cells under standard cell culture conditions (37°C, 5% CO₂).
-
After a defined period (e.g., 24 hours for adhesion, 3-5 days for proliferation), quantify the number of adherent and/or proliferating cells using a suitable assay (e.g., MTS assay, or by staining with a fluorescent dye like Calcein AM and counting under a microscope).
Visualizations
Caption: Experimental workflow for surface modification and characterization.
Caption: Plausible signaling pathway influenced by a this compound modified surface.
References
- 1. The effect of nanofibre surface amine density and conjugate structure on the adhesion and proliferation of human haematopoietic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of nanofibre surface amine density and conjugate structure on the adhesion and proliferation of human haematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. How does hydrophobic cell signaling work? | AAT Bioquest [aatbio.com]
- 5. SURFACE CHEMISTRY INFLUENCE IMPLANT BIOCOMPATIBILITY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude Tridecan-7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the purification of crude Tridecan-7-amine (CAS 22513-16-2), a key intermediate in the synthesis of advanced materials such as those used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1] Given that the purity of this long-chain aliphatic amine directly impacts the performance and reliability of final products, effective purification is critical.[1] This guide outlines three primary purification methodologies: vacuum fractional distillation, column chromatography, and crystallization via salt formation. Each method is presented with detailed protocols, expected outcomes, and workflows to guide researchers in achieving high-purity this compound (>99%).
Introduction to this compound and Impurity Profile
This compound is a C13 primary aliphatic amine characterized as a clear, colorless liquid.[2] Commercial grades are often available at a purity of >97% (GC).[1][2] Crude this compound, however, may contain various impurities depending on the synthetic route employed. A common synthesis method is the reductive amination of Tridecan-7-one.[3] This process can lead to several byproducts.
Potential Impurities in Crude this compound:
-
Unreacted Starting Materials: Residual Tridecan-7-one.
-
Secondary Amine: Di(tridecan-7-yl)amine, formed from the reaction of the primary amine product with the intermediate imine.
-
Tertiary Amine: Tri(tridecan-7-yl)amine, though typically formed in smaller quantities.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as byproducts from the reducing agent (e.g., borohydride salts).
-
Oxidation Products: Amines can be sensitive to air and may form oxidized byproducts over time.
The choice of purification method will depend on the nature and concentration of these impurities, the desired final purity, and the scale of the purification.
Purification Methodologies
Three primary methods are recommended for the purification of crude this compound:
-
Vacuum Fractional Distillation: Ideal for removing non-volatile impurities and separating components with different boiling points.
-
Column Chromatography: Offers high-resolution separation for removing structurally similar impurities.
-
Crystallization via Salt Formation: An effective method for removing impurities that do not form stable salts under the chosen conditions.
Method 1: Vacuum Fractional Distillation
Application: This method is highly effective for large-scale purification and for removing non-volatile impurities and byproducts with significantly different boiling points from this compound. Given the high boiling point of this compound, vacuum distillation is necessary to prevent thermal decomposition.
Key Physical Property:
-
Boiling Point: 102 °C at 2 mmHg
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus equipped with a Vigreux column (or a packed column for higher efficiency), a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Ensure all glassware is dry and connections are well-sealed with appropriate vacuum grease.
-
Use a heating mantle with a magnetic stirrer to ensure even heating of the distillation flask.
-
-
Procedure:
-
Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar.
-
Slowly and carefully apply vacuum, reducing the pressure to approximately 2 mmHg.
-
Begin heating the distillation flask.
-
Monitor the temperature at the head of the distillation column. A forerun of lower-boiling impurities may be collected first.
-
Collect the main fraction of this compound when the head temperature stabilizes at approximately 102 °C (at 2 mmHg).
-
Cease distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
-
Purity Analysis:
-
Analyze the collected fractions by Gas Chromatography (GC) or GC-MS to determine purity.
-
Workflow Diagram:
References
The Role of Tridecan-7-amine in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecan-7-amine, a branched alkylamine, is emerging as a critical capping and directing agent in the synthesis of various nanoparticles. Its unique structural properties, featuring a C13 alkyl chain with an amine group at the 7th position, offer distinct advantages in controlling nanoparticle size, morphology, and stability. These characteristics are paramount in fields ranging from materials science to drug delivery, where precise nanoparticle engineering is essential for functional efficacy. This document provides detailed application notes and generalized protocols for the use of this compound and analogous long-chain branched amines in nanoparticle synthesis, based on established principles for similar capping agents.
Disclaimer: Specific experimental data and protocols for this compound in nanoparticle synthesis are not widely available in published literature. The following application notes and protocols are based on the well-documented roles of structurally similar long-chain and branched alkylamines, such as oleylamine, octylamine, and dodecylamine. Researchers should consider this as a foundational guide and optimize specific parameters for their unique applications.
Principle of Action: The Role of Branched Alkylamines
Long-chain alkylamines, including branched variants like this compound, primarily function as capping agents and shape-directing agents during nanoparticle formation. The lone pair of electrons on the nitrogen atom of the amine group coordinates to the surface of the growing nanoparticle, preventing aggregation and passivating surface defects. The steric hindrance provided by the bulky alkyl chains further contributes to stabilization.
The branched nature of this compound can introduce unique packing arrangements on the nanoparticle surface, influencing crystal growth in specific directions and leading to the formation of anisotropic (non-spherical) nanostructures. The chain length of the alkylamine is a critical parameter; longer chains generally provide better stabilization and can lead to smaller, more monodisperse nanoparticles.
Applications in Nanoparticle Synthesis
Based on the functions of analogous amines, this compound is expected to be a valuable reagent in the synthesis of:
-
Quantum Dots (QDs): The use of alkylamines as capping ligands is crucial for producing high-quality QDs with excellent photoluminescence properties. They passivate surface trap states that would otherwise quench fluorescence.
-
Metal Nanoparticles (e.g., Au, Ag, Pt): In the synthesis of metallic nanoparticles, this compound can control size and shape, which in turn dictates their plasmonic and catalytic properties.
-
Metal Oxide Nanoparticles (e.g., Fe₃O₄, TiO₂): For magnetic and photocatalytic nanoparticles, this amine can ensure the formation of stable, monodisperse particles, which is critical for applications in MRI contrast agents and environmental remediation.
Quantitative Data Summary
The following tables summarize typical quantitative data observed when using long-chain alkylamines as capping agents in nanoparticle synthesis. These values provide a general reference for the expected outcomes when employing this compound.
Table 1: Effect of Alkylamine Chain Length on Nanoparticle Size
| Nanoparticle Type | Alkylamine | Chain Length | Resulting Nanoparticle Size (nm) | Reference |
| InP/ZnS QDs | Octylamine | C8 | Larger Mean Size | [1] |
| InP/ZnS QDs | Dodecylamine | C12 | Intermediate Mean Size | [1] |
| InP/ZnS QDs | Oleylamine | C18 | Smaller Mean Size | [1] |
| Ni-NiO | Octylamine | C8 | ~20 | [2] |
| Ni-NiO | Dodecylamine | C12 | ~15 | [2] |
| Ni-NiO | Tetradecylamine | C14 | ~12 | [2] |
| Ni-NiO | Hexadecylamine | C16 | ~10 | [2] |
| Ni-NiO | Octadecylamine | C18 | ~8 | [2] |
Table 2: Influence of Alkylamine on Optical Properties of Quantum Dots
| Quantum Dot Type | Alkylamine | Photoluminescence (PL) Emission Wavelength | Full Width at Half Maximum (FWHM) | Reference |
| InP/ZnS | Octylamine | Longer Wavelength | Broader | [1] |
| InP/ZnS | Oleylamine | Shorter Wavelength | Narrower | [1] |
| CdSe | Primary Amines (general) | High Emission Intensity | - | [3] |
Experimental Protocols
The following are generalized protocols for the synthesis of different types of nanoparticles using a long-chain branched amine like this compound as a capping agent. Note: These are starting points and require optimization.
Protocol 1: Synthesis of Oleic Acid-Capped Iron Oxide Nanoparticles with this compound Co-ligation
This protocol is adapted from methods used for the synthesis of monodisperse iron oxide nanoparticles.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Oleic acid
-
This compound
-
1-Octadecene (or another high-boiling point solvent)
-
Ethanol
-
Toluene
Procedure:
-
In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine Fe(acac)₃ (2 mmol), oleic acid (6 mmol), and this compound (4 mmol) in 20 mL of 1-octadecene.
-
Heat the mixture to 120°C under a nitrogen atmosphere and maintain for 30 minutes to remove water and oxygen.
-
Increase the temperature to 200°C and hold for 2 hours.
-
Further, raise the temperature to 300°C and reflux for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add 40 mL of ethanol to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation (e.g., 6000 rpm for 10 minutes).
-
Discard the supernatant and redisperse the nanoparticle pellet in toluene.
-
Repeat the precipitation and redispersion steps two more times to purify the nanoparticles.
-
Finally, disperse the purified nanoparticles in a suitable solvent for storage and characterization.
Protocol 2: Synthesis of this compound Capped Gold Nanoparticles
This protocol is a modified version of the Brust-Schiffrin method.
Materials:
-
Hydrogen tetrachloroaurate(III) hydrate (HAuCl₄·3H₂O)
-
This compound
-
Toluene
-
Sodium borohydride (NaBH₄)
-
Ethanol
Procedure:
-
Prepare a solution of HAuCl₄·3H₂O in deionized water (e.g., 30 mM).
-
Prepare a solution of this compound in toluene (e.g., 50 mM).
-
In a flask, mix 10 mL of the HAuCl₄ solution with 20 mL of the this compound solution and stir vigorously for 15 minutes. The aqueous phase will become colorless as the gold ions are transferred to the organic phase.
-
Prepare a fresh aqueous solution of NaBH₄ (e.g., 0.4 M).
-
Slowly add the NaBH₄ solution to the organic phase under vigorous stirring. A color change to deep red or purple will indicate the formation of gold nanoparticles.
-
Continue stirring for at least 3 hours to ensure complete reaction and stabilization.
-
Separate the organic phase containing the nanoparticles using a separatory funnel.
-
Wash the organic phase with deionized water three times.
-
Precipitate the nanoparticles by adding ethanol and centrifuge to collect them.
-
Redissolve the nanoparticles in toluene for storage.
Visualizations
The following diagrams illustrate the conceptual workflows and relationships in nanoparticle synthesis involving this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Tridecan-7-amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Tridecan-7-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in the optimization of reaction conditions.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, particularly via reductive amination of Tridecan-7-one.
Question: My reaction shows low or no conversion of the starting material (Tridecan-7-one). What are the possible causes and solutions?
Answer:
Low or no conversion in the reductive amination of Tridecan-7-one can stem from several factors. A primary reason can be inefficient imine formation. The equilibrium between the ketone and the imine can be unfavorable.[1] To address this, ensure anhydrous conditions, as water can hydrolyze the imine intermediate. Using a drying agent like anhydrous magnesium sulfate or molecular sieves can be beneficial. Another strategy is to use a large excess of the ammonia source to push the equilibrium towards the imine.
Another common issue is the activity of the reducing agent. Sodium cyanoborohydride (NaBH₃CN) is effective at a slightly acidic pH, while sodium triacetoxyborohydride (NaBH(OAc)₃) is often used in aprotic solvents.[2] Ensure the chosen reducing agent is compatible with your reaction conditions and has not degraded. If using a catalytic method (e.g., H₂/Pd/C), ensure the catalyst is active and not poisoned.
Question: I am observing the formation of significant side products, what are they and how can I minimize them?
Answer:
A common side product in reductive amination is the corresponding alcohol (Tridecan-7-ol), formed from the reduction of the starting ketone.[1] This is more prevalent when using stronger reducing agents like sodium borohydride (NaBH₄) which can reduce both the imine and the ketone. To mitigate this, use a milder reducing agent that selectively reduces the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2]
Another potential side product is the secondary amine, bis(tridecan-7-yl)amine, formed from the reaction of the newly formed this compound with remaining Tridecan-7-one. Using a large excess of the ammonia source can help to minimize the formation of this secondary amine.
Question: The purification of this compound is proving to be difficult. What are the recommended purification methods?
Answer:
Due to its long alkyl chain, this compound is a relatively non-polar and potentially oily compound, which can make purification challenging.
-
Acid-Base Extraction: A common method for purifying amines is to perform an acid-base extraction. The crude reaction mixture can be dissolved in a non-polar organic solvent (e.g., diethyl ether, dichloromethane) and washed with an aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Column Chromatography: Flash column chromatography on silica gel can be used for purification. However, primary amines can streak on silica gel due to their basicity. To avoid this, a small amount of a basic modifier, such as triethylamine (1-2%) or ammonia in methanol, should be added to the eluent.[3] A typical eluent system would be a gradient of ethyl acetate in hexanes with a small percentage of triethylamine.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.
Question: How can I effectively monitor the progress of the reaction?
Answer:
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Use a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes with a small amount of triethylamine). The starting material, Tridecan-7-one, will have a higher Rf value than the more polar product, this compound. The spots can be visualized using a potassium permanganate stain.
-
GC-MS: This is a more quantitative method to monitor the disappearance of the starting material and the appearance of the product. It can also help to identify any side products being formed.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most common and efficient laboratory-scale synthesis is the reductive amination of Tridecan-7-one. This one-pot reaction is generally high-yielding and uses readily available starting materials.[5]
Q2: What are some alternative synthetic routes to this compound?
A2: Besides reductive amination, other potential routes include:
-
Hofmann Rearrangement: This method involves the conversion of tridecanamide to this compound, which has one less carbon atom than the starting amide.[1][6] This would require starting from a different precursor.
-
Leuckart Reaction: This is a specific type of reductive amination using formic acid or its derivatives as the reducing agent and nitrogen source. It typically requires high temperatures.[7][8]
Q3: What is a suitable source of ammonia for the reductive amination?
A3: Common sources of ammonia for reductive amination include ammonium acetate, ammonium chloride, or a solution of ammonia in an alcohol like methanol.[9][10] Ammonium acetate is often preferred as it also buffers the reaction at a suitable pH for imine formation.
Q4: How should I store this compound?
A4: this compound, like many primary amines, can be sensitive to air and light. It is best stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.
Q5: What are the safety precautions I should take when working with the reagents for this synthesis?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids, so it should be handled with care.[10] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | pH Condition | Advantages | Disadvantages |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Slightly Acidic (pH 5-6) | Selective for imines over ketones.[2] | Toxic, releases HCN with strong acids.[10] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | Aprotic | Mild and selective, does not require pH control.[2] | Moisture sensitive. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral to Basic | Inexpensive and readily available. | Can also reduce the starting ketone.[1] |
| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol, Methanol | Neutral | "Green" method with high atom economy. | Requires specialized equipment (hydrogenator). |
Table 2: Typical Reaction Parameters for Reductive Amination of Tridecan-7-one
| Parameter | Condition | Notes |
| Starting Material | Tridecan-7-one | - |
| Ammonia Source | Ammonium Acetate | 5-10 equivalents |
| Reducing Agent | Sodium Cyanoborohydride | 1.5-2.0 equivalents |
| Solvent | Anhydrous Methanol | - |
| Temperature | Room Temperature to 50°C | Reaction may be slow at room temperature. |
| Reaction Time | 12-48 hours | Monitor by TLC or GC-MS. |
| Typical Yield | 60-85% | Highly dependent on reaction conditions and purification. |
| Purity | >95% (after purification) | - |
Experimental Protocols
Protocol 1: Reductive Amination of Tridecan-7-one using Sodium Cyanoborohydride
This protocol is a generalized procedure based on standard reductive amination methods. Optimization may be required for specific laboratory conditions.
Materials:
-
Tridecan-7-one
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Methanol
-
Dichloromethane
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Tridecan-7-one (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous methanol.
-
Addition of Reducing Agent: To the stirring solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature. Caution: NaBH₃CN is toxic.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated to 40-50°C to increase the rate. Monitor the reaction progress by TLC or GC-MS.
-
Workup: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol. b. Dissolve the residue in dichloromethane and transfer to a separatory funnel. c. Wash the organic layer with 1 M NaOH (2 x), followed by brine (1 x). d. To purify via acid extraction, wash the organic layer with 1 M HCl (2 x). Combine the acidic aqueous layers. e. Basify the combined aqueous layers to pH > 12 with 1 M NaOH. f. Extract the aqueous layer with dichloromethane (3 x). g. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: a. The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine. b. Alternatively, for larger quantities, vacuum distillation can be employed.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Tridecan-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tridecan-7-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of a Higher Molecular Weight Impurity
Question: My reaction is showing a low yield of the desired this compound, and I observe a significant peak in my GC-MS analysis at a higher molecular weight. What is this impurity, and how can I minimize its formation?
Answer:
The most common byproduct in the reductive amination of 7-tridecanone with ammonia is the secondary amine, di(tridecan-7-yl)amine , formed through over-alkylation. This occurs when the initially formed this compound acts as a nucleophile and reacts with another molecule of 7-tridecanone, which is then reduced.
Possible Causes and Solutions:
| Cause | Solution |
| Excess of 7-tridecanone | Use a stoichiometric excess of the ammonia source relative to 7-tridecanone. This shifts the equilibrium towards the formation of the primary imine and minimizes the chance for the product amine to react with the remaining ketone. A molar ratio of ammonia to ketone of 3:1 or higher is recommended. |
| High Reaction Temperature | Perform the reaction at a lower temperature. While higher temperatures can increase the reaction rate, they can also promote the formation of the secondary amine byproduct. Start with room temperature and only gently heat if the reaction is too slow. |
| Prolonged Reaction Time | Monitor the reaction progress using TLC or GC-MS and stop the reaction once the starting material is consumed. Extended reaction times can lead to increased byproduct formation. |
| Inefficient Mixing | Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if using a heterogeneous catalyst or if reagents have limited solubility. |
| Choice of Reducing Agent | While sodium borohydride is a common choice, consider using a milder or more selective reducing agent like sodium triacetoxyborohydride (STAB), which can sometimes offer better control over the reaction.[1] |
Workflow for Minimizing Secondary Amine Formation:
Caption: Workflow for optimizing the synthesis of this compound.
Issue 2: Presence of an Impurity with a Cyano Group
Question: I used sodium cyanoborohydride (NaBH₃CN) as the reducing agent and my product is contaminated with a nitrogen-containing impurity that shows a characteristic nitrile peak in the IR spectrum. What is this byproduct?
Answer:
When using sodium cyanoborohydride as the reducing agent, a potential byproduct is a cyanide adduct . This can arise from the addition of the cyanide ion to the imine intermediate.
Troubleshooting:
| Cause | Solution |
| Use of Sodium Cyanoborohydride | If cyanide-containing impurities are a concern, switch to an alternative reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1] These reagents do not introduce a source of cyanide into the reaction mixture. |
| pH of the Reaction Mixture | The stability and reactivity of both the imine and the borohydride reagent can be pH-dependent. Ensure the reaction is run under appropriate pH conditions as specified in the protocol. For reductive aminations, mildly acidic conditions (pH 5-6) are often optimal for imine formation. |
| Purification | If the cyanide adduct has already formed, it will likely have different polarity and boiling point from the desired amine. Purification by fractional distillation under reduced pressure or column chromatography should be effective in separating this byproduct. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the reductive amination of 7-tridecanone with ammonia.[2][3] This one-pot reaction involves the formation of an imine intermediate from the ketone and ammonia, which is then reduced to the corresponding primary amine.
Q2: What are the expected byproducts in the synthesis of this compound via reductive amination?
A2: The primary byproducts are typically:
-
Di(tridecan-7-yl)amine: A secondary amine formed from the reaction of this compound with the starting ketone, 7-tridecanone.
-
Tri(tridecan-7-yl)amine: A tertiary amine, though usually formed in much smaller quantities than the secondary amine.
-
7-Tridecanol: Formed from the reduction of the starting ketone, 7-tridecanone, if the reducing agent is not selective for the imine.
-
Reagent-specific byproducts: For example, using sodium cyanoborohydride can lead to the formation of cyanide-containing impurities.
Q3: How can I purify this compound from its common byproducts?
A3: Purification can typically be achieved by:
-
Fractional Distillation: Due to the significant difference in molecular weight and boiling points between this compound and di(tridecan-7-yl)amine, fractional distillation under reduced pressure is an effective method for separation.
-
Column Chromatography: Silica gel chromatography can also be used to separate the primary amine from the less polar secondary amine and any unreacted ketone. A solvent system such as a gradient of ethyl acetate in hexanes is a good starting point.
-
Acid-Base Extraction: The basicity of the primary and secondary amines can be exploited. By carefully adjusting the pH, it may be possible to selectively extract the primary amine.
Data on Common Byproducts:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Comments |
| This compound | C₁₃H₂₉N | 199.38 | 102 (at 2 mmHg) | Desired product. |
| Di(tridecan-7-yl)amine | C₂₆H₅₅N | 381.72 | > 260 (estimated) | Primary byproduct from over-alkylation. Significantly higher boiling point than the desired product, facilitating separation by distillation. |
| 7-Tridecanone | C₁₃H₂₆O | 198.35 | 255 (at 760 mmHg) | Unreacted starting material. |
Experimental Protocol: Reductive Amination of 7-Tridecanone
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
7-Tridecanone
-
Ammonia solution (e.g., 7N in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-tridecanone (1 equivalent) in methanol.
-
Amine Addition: To the stirred solution, add a solution of ammonia in methanol (3 equivalents) at room temperature.
-
Imine Formation: Stir the mixture for 1-2 hours at room temperature to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C.
-
Reaction Monitoring: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of 1M hydrochloric acid until the solution is acidic (pH ~2).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the aqueous residue with diethyl ether to remove any unreacted ketone and other non-basic impurities.
-
Make the aqueous layer basic (pH ~12) by the addition of 1M sodium hydroxide.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Logical Relationship of Reaction Components and Products:
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Tridecan-7-amine Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tridecan-7-amine. The content is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This compound, also known as 7-aminotridecane or 1-hexylheptylamine, is a long-chain primary amine. Its central amine group on the C13 backbone influences its reactivity and physical properties.
| Property | Value | Reference |
| CAS Number | 22513-16-2 | [1][2] |
| Molecular Formula | C₁₃H₂₉N | [1] |
| Molecular Weight | 199.38 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Purity | >97.0% (GC) | [3] |
Q2: What are the most common reactions performed with this compound?
Due to its primary amine functionality, this compound readily participates in several common organic reactions:
-
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.[1]
-
Acylation: Reaction with acyl chlorides or anhydrides to form N-substituted amides.[1]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex secondary or tertiary amines.[1]
Q3: What are the main safety precautions to consider when working with this compound?
This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
N-Alkylation Reactions
Q4: My N-alkylation of this compound is resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I improve the selectivity for mono-alkylation?
Over-alkylation is a common issue in the N-alkylation of primary amines because the product secondary amine is often more nucleophilic than the starting primary amine. Here are several strategies to favor mono-alkylation:
-
Use a Large Excess of this compound: By using a significant excess of the starting amine relative to the alkylating agent, you increase the probability that the alkyl halide will react with this compound rather than the more substituted product.[1]
-
Controlled Addition of the Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) to a solution of this compound can help to maintain a low concentration of the alkyl halide, thus disfavoring multiple alkylations.
-
Use of a Bulky Alkylating Agent: The steric hindrance of the centrally located amine group in this compound, combined with a bulky alkyl halide, can disfavor the formation of more sterically hindered tertiary amines.
-
Alternative Synthetic Routes: Consider reductive amination as a more controlled method for synthesizing secondary amines from this compound.[1]
Caption: Conceptual workflow for the one-pot reductive amination of this compound.
Purification
Q7: I am struggling with the purification of my this compound reaction product. What are some effective methods?
The long alkyl chains of this compound and its derivatives can make purification challenging due to their nonpolar nature and potentially high boiling points.
-
Column Chromatography: Silica gel column chromatography is a common method. Due to the basicity of the amine, it may be necessary to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent to prevent streaking and improve separation. [3]* Acid-Base Extraction: This is a classic method for purifying amines. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Distillation: For products that are thermally stable and have a sufficiently low boiling point, vacuum distillation can be an effective purification method.
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy for this compound derivatives.
References
Technical Support Center: Tridecan-7-amine Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tridecan-7-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of Tridecan-7-one. This reaction involves the formation of an intermediate imine from the ketone and an amine source (commonly ammonia or an ammonia equivalent), which is then reduced in situ to the desired primary amine.[1][2] This one-pot approach is widely used due to its convenience and generally good yields.[1]
Q2: What are the critical parameters to control during the reductive amination to maximize yield?
A2: To maximize the yield of this compound, it is crucial to control several parameters:
-
Choice of Reducing Agent: The reducing agent should selectively reduce the imine intermediate without significantly reducing the starting ketone.[3]
-
pH of the Reaction Mixture: The formation of the imine is favored under mildly acidic conditions (pH 4-5), while the reduction of the iminium ion is more efficient at a slightly higher pH (around 6-7).[3][4] Careful pH control is therefore essential.
-
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Protic solvents like methanol can be effective, but aprotic solvents may also be used depending on the chosen reducing agent.[5][6]
-
Stoichiometry: Using an excess of the amine source can help drive the equilibrium towards imine formation.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reductive amination can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material (Tridecan-7-one) and the appearance of the product (this compound).
Q4: What are the common methods for purifying this compound?
A4: this compound is a high-boiling point liquid, which can present purification challenges. Common purification methods include:
-
Vacuum Distillation: This is a highly effective method for separating the high-boiling point amine from non-volatile impurities and some lower-boiling side products.[7]
-
Acid-Base Extraction: The basic nature of the amine allows for its separation from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic solution to protonate the amine, moving it to the aqueous phase. The aqueous layer can then be basified and the purified amine re-extracted into an organic solvent.
-
Column Chromatography: While possible, it may be less practical for large-scale purifications of this type of amine.
Q5: How can I assess the purity of the final this compound product?
A5: The purity of this compound can be determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the percentage purity and identifying any volatile impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities.[10]
-
Elemental Analysis: This technique can confirm the elemental composition (C, H, N) of the purified product.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete imine formation. | Ensure the reaction pH is mildly acidic (pH 4-5) to favor imine formation.[3][4] Consider using a dehydrating agent or a Dean-Stark trap to remove water and shift the equilibrium. |
| Inefficient reduction of the imine. | Select an appropriate reducing agent that is effective under your reaction conditions. Ensure the correct stoichiometry of the reducing agent is used. The pH for the reduction step should ideally be around 6-7.[4] | |
| Reduction of the starting ketone. | Use a milder reducing agent that selectively reduces the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1][3] | |
| Side reactions. | Optimize reaction temperature and time to minimize the formation of byproducts. Lowering the temperature may improve selectivity. | |
| Presence of Unreacted Tridecan-7-one in the Product | Incomplete reaction. | Increase the reaction time or temperature. Ensure proper mixing. Consider adding a catalyst if applicable. |
| Inefficient imine formation. | Check and adjust the pH. Use an excess of the ammonia source. | |
| Formation of Side Products (e.g., dialkylation products, alcohols) | Over-reduction or non-selective reduction. | Use a more selective reducing agent. Control the stoichiometry of the reducing agent carefully. |
| Reaction with solvent. | If using an alcohol as a solvent with a metal catalyst, be aware that the solvent can be oxidized to an aldehyde or ketone, which can then participate in the reaction.[6] Consider using a non-alcoholic solvent. | |
| Formation of tertiary amines. | This can occur through double reductive amination.[11] Optimize the stoichiometry of the reactants to favor the formation of the primary amine. | |
| Difficulty in Purifying this compound | High boiling point of the product. | Use vacuum distillation for effective separation from non-volatile impurities.[7] |
| Emulsion formation during acid-base extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. | |
| Co-distillation with impurities. | Ensure the vacuum is sufficiently high and the distillation is performed slowly with a fractionating column for better separation. |
Experimental Protocols
General Protocol for Reductive Amination of Tridecan-7-one
-
Imine Formation: In a round-bottom flask, dissolve Tridecan-7-one in a suitable solvent (e.g., methanol, ethanol, or a non-protic solvent like dichloromethane). Add an excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). Adjust the pH of the mixture to 4-5 using a suitable acid (e.g., acetic acid). Stir the mixture at room temperature or with gentle heating for a period sufficient to allow for imine formation (monitor by TLC or GC).
-
Reduction: Once imine formation is complete or has reached equilibrium, carefully add the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise to the reaction mixture. The temperature should be controlled during the addition. The pH may need to be adjusted to around 6-7 for optimal reduction.[4]
-
Work-up: After the reaction is complete (as monitored by TLC or GC), quench the reaction by carefully adding water or a dilute acid. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination of Aliphatic Ketones
| Reducing Agent | Typical Solvent(s) | Key Advantages | Potential Issues |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Readily available, inexpensive. | Can reduce the starting ketone, less selective.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Selective for imines at appropriate pH, stable in mildly acidic conditions.[1][3] | Toxic cyanide byproducts. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Tetrahydrofuran | Mild and selective for imines, less toxic than NaBH₃CN.[1][12] | Moisture sensitive. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Ethanol, Methanol | "Green" method, high yields.[1] | May require high pressure, can reduce other functional groups. |
Table 2: Effect of Solvent on Reductive Amination of Ketones
| Solvent | Type | Impact on Reaction |
| Methanol/Ethanol | Protic | Good for dissolving reagents, can participate in side reactions with some catalysts.[5][6] |
| Dichloromethane (DCM) | Aprotic Polar | Commonly used, but less environmentally friendly.[6] |
| Tetrahydrofuran (THF) | Aprotic Polar | Good alternative to chlorinated solvents.[12] |
| Water | Protic | "Green" solvent, but may not favor imine formation.[5] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reductive amination pathway and potential side reactions.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 7. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 8. researchgate.net [researchgate.net]
- 9. bre.com [bre.com]
- 10. This compound | 22513-16-2 | Benchchem [benchchem.com]
- 11. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
stability issues of Tridecan-7-amine under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tridecan-7-amine under various experimental conditions. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and address potential challenges in their work.
Troubleshooting Guides
Issue: Unexpected Reaction Byproducts or Low Yield
If you are observing unexpected byproducts or lower than expected yields in your reactions involving this compound, consider the following potential stability issues:
Possible Cause 1: Oxidative Degradation
Primary amines, especially those with long alkyl chains, can be susceptible to oxidation, particularly when exposed to air (oxygen) for prolonged periods. This can be exacerbated by the presence of metal ions, which can catalyze the oxidation process.
Troubleshooting Steps:
-
Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon). This is particularly crucial for reactions that are heated or run for extended durations.
-
Solvent Degassing: Use degassed solvents to minimize dissolved oxygen. Solvents can be degassed by sparging with an inert gas, freeze-pump-thaw cycles, or sonication.
-
Chelating Agents: If metal catalysis is suspected, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
-
Storage: Ensure the this compound stock is stored properly under an inert gas and in a cool, dark place to minimize initial oxidation.
Possible Cause 2: Incompatible Reagents
This compound, as a primary amine, is a nucleophile and a base. It will react with a variety of electrophilic functional groups.
Troubleshooting Steps:
-
Reagent Compatibility Check: Review all reagents in your reaction mixture for compatibility with a primary amine. Common incompatible functional groups include:
-
Acid halides (rapid, exothermic reaction)
-
Anhydrides
-
Aldehydes and Ketones (formation of imines)
-
Esters (can undergo amidation, especially at elevated temperatures)
-
Strong oxidizing agents
-
-
Protecting Groups: If the presence of an incompatible functional group is unavoidable, consider using a suitable protecting group for the amine.
-
Order of Addition: Carefully plan the order of reagent addition to minimize side reactions.
Issue: Inconsistent Results Between Experiments
Inconsistent results can often be traced back to variations in experimental conditions that affect the stability of this compound.
Troubleshooting Steps:
-
Standardize Solvent Quality: Use solvents from the same supplier and of the same grade for all related experiments. Some solvents may contain impurities (e.g., peroxides in ethers) that can degrade amines.
-
Control Headspace Atmosphere: Be consistent with the use of an inert atmosphere in your reaction vessel's headspace.
-
Monitor Temperature Carefully: Ensure consistent and accurate temperature control, as elevated temperatures can accelerate degradation.
-
Consistent Work-up Procedure: Standardize the duration and conditions of your reaction work-up, as prolonged exposure to acidic or basic aqueous solutions during extraction can affect the final product.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to protect it from air and moisture. It is recommended to store it in a cool, dark place. For long-term storage, refrigeration is advisable.
Q2: Is this compound sensitive to air?
A2: Yes, as a primary amine, this compound can be sensitive to air.[1][2] Prolonged exposure to oxygen can lead to oxidative degradation. For reactions requiring high purity and yield, it is best to handle the compound under an inert atmosphere.
Q3: What solvents are recommended for reactions with this compound?
A3: The choice of solvent will depend on the specific reaction. However, for general stability, consider the following:
| Solvent Class | Recommendation | Potential Issues |
| Aprotic Non-polar | Good choice (e.g., Hexane, Toluene) | Low polarity may limit the solubility of other reactants. |
| Aprotic Polar | Generally suitable (e.g., THF, Dichloromethane, Acetonitrile) | Check for impurities like peroxides in ethers. Some polar aprotic solvents can be hygroscopic. |
| Protic | Use with caution (e.g., Ethanol, Methanol) | Can act as a nucleophile or be deprotonated by strong bases. Can participate in hydrogen bonding, affecting reactivity. |
| Aqueous Solutions | Dependent on pH | Stability is highly pH-dependent. Acidic solutions will form the ammonium salt. Basic solutions may be compatible, but high pH can promote other reactions. |
Q4: Can I use this compound in aqueous solutions? What is its stability at different pH values?
A4: this compound can be used in aqueous solutions, but its form and stability will be pH-dependent.
-
Acidic pH: In acidic solutions, the amine will be protonated to form the corresponding ammonium salt. This form is generally more stable against oxidation but is not nucleophilic.
-
Neutral to Basic pH: In its free base form, the amine is nucleophilic but more susceptible to oxidation.
It is crucial to buffer your aqueous system if a specific pH needs to be maintained throughout the experiment.
Q5: What are the likely degradation pathways for this compound under experimental conditions?
A5: The primary degradation pathway of concern under typical laboratory conditions is oxidation. This can proceed through various radical mechanisms, potentially leading to the formation of imines, nitriles, or other oxidized species. At very high temperatures, thermal degradation can occur, which may involve C-N bond cleavage.
Q6: Are there any common reagents that are incompatible with this compound?
A6: Yes. Due to its nucleophilic and basic nature, this compound is incompatible with:
-
Strong Acids: Reacts to form salts.
-
Acid Halides and Anhydrides: Reacts vigorously to form amides.
-
Aldehydes and Ketones: Reacts to form imines.
-
Strong Oxidizing Agents: Will be oxidized.
-
Isocyanates: Reacts to form ureas.
Always consider the reactivity of the amine functional group when planning your experiments.
Visualizations
Caption: Recommended experimental workflow for minimizing this compound degradation.
Caption: Simplified potential reaction pathways for this compound.
References
Technical Support Center: Storage and Handling of Tridecan-7-amine
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of Tridecan-7-amine during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration (yellowing) of this compound upon storage. | Exposure to air and/or light, leading to oxidation. | Store the amine under an inert atmosphere (nitrogen or argon), in an amber glass vial or a container protected from light. Ensure the container is sealed tightly. |
| Appearance of new, unidentified peaks in GC-MS or HPLC analysis after storage. | Degradation of the amine due to oxidation. The primary amine may be oxidizing to form hydroxylamine, nitroso, or nitroalkane derivatives. | Implement stricter storage protocols: deoxygenate the solvent (if in solution), use a sealed container with an inert gas headspace, and store at reduced temperatures (see table below). Consider adding an antioxidant. |
| Inconsistent experimental results using stored this compound. | Partial degradation of the amine, leading to lower effective concentration and potential interference from degradation products. | Re-purify the stored amine if possible (e.g., by distillation) or use a fresh batch for critical experiments. Always qualify the purity of the amine before use if it has been stored for an extended period. |
| Precipitate formation in the stored amine. | Formation of insoluble oxidation products or reaction with atmospheric CO2 to form carbamates. | Filter the amine before use. To prevent this, ensure storage is under a dry, inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent oxidation?
A1: To minimize oxidation, this compound should be stored at low temperatures, under an inert atmosphere, and protected from light. It is a hygroscopic compound, meaning it can absorb moisture from the air, which can lead to hydrolysis and the formation of undesirable byproducts.[1] Therefore, it is imperative to store the amine in a dry environment. The use of desiccants or moisture-absorbing materials is recommended to control humidity levels.[1]
Q2: What type of container is best for storing this compound?
A2: High-density polyethylene (HDPE) or glass containers are recommended for storing amines.[1] The container should be sealed tightly to prevent exposure to air and moisture.[1] For light-sensitive compounds like amines, amber glass vials are preferable to protect the contents from UV radiation which can catalyze oxidation.
Q3: Should I use an antioxidant? If so, what kind is recommended for a primary aliphatic amine?
A3: Yes, using an antioxidant is a good practice for long-term storage. For aliphatic amines, hindered amine light stabilizers (HALS) and phenolic antioxidants such as Butylated Hydroxytoluene (BHT) are effective. These compounds work by scavenging free radicals, which are key intermediates in the oxidation process. Aromatic amine antioxidants are also known for their efficacy at elevated temperatures.
Q4: What are the likely oxidation products of this compound?
A4: The oxidation of a primary amine like this compound typically proceeds through a series of intermediates. The initial product is likely the corresponding hydroxylamine (Tridecan-7-hydroxylamine). Further oxidation can lead to the formation of a nitroso compound (7-nitrosotridecane) and ultimately a nitroalkane (7-nitrotridecane).
Q5: How can I detect and quantify the oxidation of this compound?
A5: You can use chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to detect and quantify the degradation of this compound and the formation of its oxidation products. These methods often require a derivatization step to improve the volatility and detectability of the amine and its degradation products.
Storage Conditions and Antioxidant Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with oxygen, a key reactant in the oxidation process. |
| Container | Tightly sealed amber glass vial | Protects from light and prevents ingress of air and moisture.[1] |
| Antioxidants | Hindered Amine Light Stabilizers (HALS) or Phenolic Antioxidants (e.g., BHT) at 0.1-0.5% (w/w) | Scavenges free radicals to inhibit the initiation and propagation of oxidation chain reactions. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and its Oxidation Products (with Derivatization)
This protocol describes a general method for the analysis of this compound and its potential oxidation products using GC-MS after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
1. Sample Preparation and Derivatization: a. Prepare a standard solution of this compound in a dry, aprotic solvent (e.g., dichloromethane, acetonitrile) at a concentration of approximately 1 mg/mL. b. For stored samples, dissolve an accurately weighed amount in the same solvent to achieve a similar concentration. c. To 100 µL of the amine solution in a GC vial, add 50 µL of BSTFA and 50 µL of pyridine (as a catalyst).[2] d. Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[2] e. Allow the vial to cool to room temperature before analysis.
2. GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold at 280°C for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
The trimethylsilyl (TMS) derivative of this compound will have a higher molecular weight and a characteristic fragmentation pattern.
-
Look for potential oxidation products, such as the TMS derivatives of Tridecan-7-hydroxylamine and the underivatized nitro and nitroso compounds, which may have distinct retention times and mass spectra. The mass spectra of N-nitroso compounds often show a characteristic fragment ion at M-30.
Protocol 2: HPLC-UV Analysis of this compound (with Pre-column Derivatization)
This protocol provides a general method for the quantification of this compound using HPLC with UV detection after derivatization with salicylaldehyde.
1. Sample Preparation and Derivatization: a. Prepare a stock solution of this compound in methanol or acetonitrile at 1 mg/mL. Create a series of dilutions for a calibration curve. b. Prepare a derivatizing solution of salicylaldehyde (e.g., 20 mg/mL) in the same solvent. c. To 500 µL of each standard or sample solution in an HPLC vial, add 500 µL of the salicylaldehyde solution. d. Mix thoroughly and allow the reaction to proceed at room temperature for at least 30 minutes before injection.
2. HPLC-UV Parameters:
-
HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution may be necessary.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Example Gradient: Start with 70% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: Monitor at a wavelength where the salicylaldehyde-amine derivative absorbs strongly (this will need to be determined experimentally, but a starting point could be around 254 nm or 320 nm).
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized this compound against its concentration.
-
Quantify the amount of this compound in your stored samples by comparing their peak areas to the calibration curve. A decrease in the peak area over time indicates degradation.
Visualizations
Caption: Proposed oxidation pathway of this compound.
Caption: General experimental workflow for analyzing stored this compound.
References
challenges in the characterization of Tridecan-7-amine
Welcome to the technical support center for Tridecan-7-amine (7-Aminotridecane). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the characterization and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No: 22513-16-2) is a primary aliphatic amine with a 13-carbon chain.[1] Its structure, featuring a long alkyl chain, makes it a versatile intermediate in organic synthesis.[2] It is primarily used in the development of advanced materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), where it can be a component of charge transport or emissive layers.[2]
Q2: What are the main safety precautions for handling this compound?
A2: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is also known to be air-sensitive.[3] Therefore, it is critical to handle this compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) and to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
Q3: How should this compound be stored?
A3: Due to its air- and moisture-sensitive nature, this compound should be stored in a tightly sealed container under an inert gas like argon or nitrogen.[6][7] The storage area should be cool, dry, and well-ventilated, with temperatures preferably below 30°C to maintain stability.[6] Avoid exposure to direct sunlight or heat sources.[7]
Q4: What are the expected impurities in a sample of this compound?
A4: Impurities often depend on the synthetic route.[8] Common methods include the reductive amination of Tridecan-7-one. Potential process-related impurities could therefore include residual starting material (Tridecan-7-one), the corresponding alcohol byproduct (Tridecan-7-ol) from ketone reduction, and potentially products of over-alkylation if other synthetic routes are used.
Troubleshooting Guides
This section addresses specific issues you may encounter during experimental analysis.
Chromatography Issues
Problem: I am seeing significant peak tailing or poor peak shape when analyzing this compound by Gas Chromatography (GC).
Cause & Solution:
-
Cause 1: Analyte-Column Interaction. Primary amines are basic and can interact strongly with active sites (free silanols) on standard silica-based GC columns, leading to tailing.
-
Solution: Use a GC column specifically designed for amine analysis (e.g., a base-deactivated column) or a column with a more inert phase like a wax or polyethylene glycol (PEG) phase.[9]
-
-
Cause 2: Insufficient Volatilization. The compound may be condensing in the injection port if the temperature is too low.
-
Solution: Ensure the GC inlet temperature is sufficiently high, typically around 250-270°C, to ensure rapid and complete vaporization.[9]
-
-
Cause 3: Sample Overload. Injecting too much sample can saturate the column.
-
Solution: Reduce the injection volume or dilute the sample.
-
Problem: My this compound sample is not detectable by HPLC with a UV detector.
Cause & Solution:
-
Cause: this compound lacks a significant chromophore, meaning it does not absorb UV light at wavelengths commonly used for detection (e.g., 254 nm).
-
Solution 1: Use a Universal Detector. Employ a detector that does not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
-
Solution 2: Derivatization. React the primary amine with a derivatizing agent that attaches a UV-active or fluorescent tag to the molecule. This is a common and highly effective strategy for amine analysis.
-
Stability and Purity Issues
Problem: The purity of my this compound sample seems to decrease over time, and new peaks are appearing in my chromatogram.
Cause & Solution:
-
Cause: The compound is likely degrading due to exposure to air (oxygen) and/or moisture.[10] Primary amines can oxidize, especially when exposed to the atmosphere.[10]
-
Solution: Always handle and store the material under a dry, inert atmosphere (nitrogen or argon).[7] Use fresh, anhydrous solvents for preparing solutions. If degradation is suspected, repurify the material by distillation or column chromatography before use.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 22513-16-2 | [1] |
| Molecular Formula | C₁₃H₂₉N | [1] |
| Molecular Weight | 199.38 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [11] |
| Purity (Typical) | >97.0% (by GC) | [11] |
| Boiling Point | 102 °C @ 2 mmHg | Vendor Data |
| Flash Point | 113 °C | Vendor Data |
| Solubility | Soluble in common organic solvents (e.g., ethanol, CH₂Cl₂, THF); poorly soluble in water. | Inferred |
Table 2: Expected NMR Chemical Shifts (in CDCl₃)
Note: These are estimated values based on typical chemical shifts for aliphatic amines. Actual values may vary.
| Proton / Carbon | Type | Expected Chemical Shift (δ, ppm) | Reference(s) |
|---|---|---|---|
| H -N | Amine Protons (2H) | 0.5 - 5.0 (broad singlet) | [12] |
| C₆-CH -N | Methine Proton (1H) | 2.5 - 3.0 (multiplet) | [13][14] |
| C₅,₈-H ₂ | Methylene Protons α to CH-N (4H) | 1.2 - 1.6 (multiplet) | [14] |
| C₁-₄, C₉-₁₂-H ₂ | Other Methylene Protons (16H) | 1.2 - 1.4 (multiplet) | [14] |
| C₀,₁₃-H ₃ | Terminal Methyl Protons (6H) | 0.8 - 1.0 (triplet) | [14] |
| C -N | Methine Carbon | 35 - 50 | [12] |
| C -CH-N | Carbons α to CH-N | 30 - 40 | [12] |
| Alkyl Chain C | Other Alkyl Carbons | 14 - 32 |[12] |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for analyzing the purity of this compound and identifying potential volatile impurities.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as hexane or ethyl acetate.
-
-
GC-MS Instrument Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: Base-deactivated column suitable for amines, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a dedicated amine column.
-
Inlet Temperature: 270°C.[9]
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (adjust as needed based on response).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC) to determine the area percent purity.
-
Analyze the mass spectrum of the main peak. Expect a molecular ion (M⁺) at m/z 199. The fragmentation pattern should show characteristic α-cleavage, resulting in a prominent ion at m/z 114 ([M-C₆H₁₃]⁺).
-
Analyze the mass spectra of any impurity peaks to identify potential structures (e.g., Tridecan-7-one, Tridecan-7-ol).
-
Protocol 2: Derivatization for HPLC-UV Analysis
This protocol uses Dansyl Chloride to attach a UV-active group to this compound.
-
Reagent Preparation:
-
Sample Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Dansyl Chloride Solution: Prepare a 5 mg/mL solution of Dansyl Chloride in acetonitrile.
-
Buffer: Prepare a 0.1 M sodium bicarbonate buffer (pH ≈ 9.5).
-
-
Derivatization Procedure:
-
In a 2 mL vial, combine 100 µL of the sample stock solution, 500 µL of the bicarbonate buffer, and 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture briefly.
-
Heat the vial at 60°C for 45 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
The sample is now ready for HPLC analysis.
-
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Visualizations
Caption: Troubleshooting workflow for purity issues.
Caption: Decision tree for analytical method selection.
Caption: A potential degradation pathway for this compound.
References
- 1. This compound | C13H29N | CID 574991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. bre.com [bre.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cymitquimica.com [cymitquimica.com]
- 12. web.pdx.edu [web.pdx.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Technical Support Center: Tridecan-7-amine Purification
Welcome to the technical support center for Tridecan-7-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: While the exact impurity profile can vary depending on the synthetic route, common impurities often originate from the starting materials and byproducts of the reaction. For this compound synthesized via reductive amination of Tridecan-7-one, likely impurities include:
-
Unreacted Tridecan-7-one: The starting ketone may not have fully reacted.
-
Side-products from the reducing agent: For example, if sodium borohydride is used, borate salts may be present.[1]
-
Over-alkylation products: Secondary or tertiary amines can sometimes form, though this is less common for primary amine synthesis.[2]
-
Solvent residues: Residual solvents from the reaction and workup.
Q2: My this compound appears yellow, but the product sheet says it should be colorless. What could be the cause?
A2: Amines, particularly primary amines, are susceptible to oxidation, which can lead to the formation of colored impurities.[3] Exposure to air and light during storage or handling can accelerate this process. It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.
Q3: I am having trouble purifying this compound using standard silica gel column chromatography. The compound seems to be streaking or not eluting properly. Why is this happening?
A3: This is a common issue when purifying amines on silica gel. The silica surface is acidic due to the presence of silanol groups, which can strongly interact with the basic amine, leading to poor separation and recovery.[4] To mitigate this, you can:
-
Use a modified mobile phase: Add a small amount of a competing base, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your eluent.[4]
-
Use a different stationary phase: Amine-functionalized silica or basic alumina are often more suitable for purifying basic compounds like this compound.[5]
Q4: Can I purify this compound by distillation?
A4: Yes, vacuum distillation is a viable method for purifying high-boiling point amines like this compound to remove non-volatile impurities.[6] Due to its relatively high molecular weight, distillation should be performed under reduced pressure to prevent decomposition at high temperatures.
Q5: Is recrystallization a suitable purification method for this compound?
A5: Direct recrystallization of this compound, which is a liquid at room temperature, is not feasible. However, it can be converted to a solid salt, such as the hydrochloride or sulfate salt, which can then be purified by recrystallization from an appropriate solvent.[7] After recrystallization, the pure salt can be neutralized with a base to regenerate the purified free amine.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Purity After Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad peaks and poor separation on silica gel. | Strong interaction between the amine and acidic silica. | 1. Prepare your silica gel slurry and mobile phase with 0.5-1% triethylamine. 2. Consider switching to a less acidic stationary phase like neutral or basic alumina, or amine-functionalized silica.[5] |
| Co-elution of impurities. | Improper solvent system. | 1. Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal eluent for separation. 2. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., ethyl acetate/triethylamine) may improve separation. |
Issue 2: Inefficient Removal of Impurities by Aqueous Wash
| Symptom | Possible Cause | Troubleshooting Steps |
| Neutral or acidic impurities remain after basic wash. | Insufficient extraction. | 1. Perform multiple extractions with a dilute acid solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer, leaving non-basic impurities in the organic layer.[8] 2. Follow with washes with brine to remove residual water-soluble impurities. 3. Neutralize the aqueous layer with a base (e.g., NaOH) and extract the purified amine back into an organic solvent. |
| Emulsion formation during extraction. | High concentration of amine or vigorous shaking. | 1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Gently swirl or invert the separatory funnel instead of vigorous shaking. 3. If the emulsion persists, filtration through a pad of celite may be necessary. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Amine-Functionalized Silica
This protocol is designed for the purification of this compound from non-basic impurities.
-
Stationary Phase Preparation:
-
Prepare a slurry of amine-functionalized silica gel in the initial, least polar eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Monitor the elution of compounds using TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification via Salt Recrystallization
This method is effective for removing impurities that are not easily separated by chromatography or distillation.
-
Salt Formation:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) or sulfuric acid while stirring until precipitation is complete.
-
-
Recrystallization:
-
Isolate the precipitated this compound hydrochloride salt by filtration.
-
Choose a suitable solvent system for recrystallization. This may require some experimentation with different solvents (e.g., ethanol, isopropanol, or mixtures with water).
-
Dissolve the salt in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Isolation of Pure Salt:
-
Collect the purified crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Regeneration of Free Amine:
-
Dissolve the purified salt in water.
-
Add a base (e.g., 2M NaOH) until the solution is basic (pH > 10).
-
Extract the liberated this compound with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Distillation | >98% | Effective for removing non-volatile impurities; suitable for large scale. | Requires high temperatures which can lead to decomposition if not carefully controlled; not effective for separating impurities with similar boiling points. |
| Column Chromatography (Amine-Functionalized Silica) | >99% | High resolution for separating closely related impurities; mild conditions. | Can be time-consuming and requires larger volumes of solvent; stationary phase can be more expensive than standard silica. |
| Salt Recrystallization | >99.5% | Can achieve very high purity; effective for removing a wide range of impurities. | Multi-step process; potential for product loss during transfers and filtration. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]
- 8. Workup [chem.rochester.edu]
Technical Support Center: Optimizing Tridecan-7-amine Performance in Catalytic Reactions
Welcome to the technical support center for Tridecan-7-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the performance of this compound in catalytic reactions and to offer solutions for common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound as a catalyst or reactant.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Suboptimal Reaction Temperature: The reaction may be too cold, leading to slow kinetics, or too hot, causing degradation of reactants or the catalyst. | Systematically screen a range of temperatures to identify the optimal condition for your specific reaction. Start with room temperature and incrementally increase. |
| Incorrect Catalyst Loading: Too little catalyst will result in a slow reaction rate, while too much can sometimes lead to side reactions or be economically inefficient. | Vary the molar percentage of this compound to find the most effective concentration. A typical starting range is 1-10 mol%. | |
| Poor Solvent Choice: The solubility of reactants and the catalyst can significantly impact the reaction rate. This compound, with its long alkyl chains, has specific solubility characteristics. | Test a variety of aprotic and protic solvents. Consider solvents like THF, Dichloromethane, or Acetonitrile. Ensure all reactants are fully dissolved at the reaction temperature. | |
| Steric Hindrance: The two hexyl chains on this compound can sterically hinder its approach to bulky substrates.[1] | If steric hindrance is suspected, consider using a less bulky amine catalyst for comparison or modify the substrate to be less sterically demanding, if possible. | |
| Formation of Side Products | Over-alkylation: As a primary amine, this compound can undergo further alkylation to form secondary and tertiary amines.[1] | Use a large excess of the primary amine relative to the alkylating agent to favor mono-alkylation. Carefully control the reaction time and temperature. |
| Reaction with Acidic Byproducts: Some reactions generate acidic byproducts that can protonate and deactivate the amine catalyst. | Add a non-nucleophilic base, such as pyridine, to neutralize any acidic byproducts formed during the reaction.[1] | |
| Catalyst Deactivation | Protonation: In acidic conditions, the lone pair on the nitrogen atom can be protonated, rendering the amine non-nucleophilic. | Ensure the reaction medium is neutral or basic. If acidic reactants are used, add a stoichiometric amount of a suitable base. |
| Oxidative Degradation: Amines can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen. | |
| Difficult Product Isolation | Emulsion Formation during Workup: The amphiphilic nature of this compound, with its long hydrophobic chains and hydrophilic amine head, can lead to the formation of emulsions during aqueous workup.[1] | Use brine (saturated NaCl solution) to break up emulsions. Alternatively, consider using a different workup procedure, such as direct evaporation of the solvent followed by chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound typically has a purity of greater than 97.0%, as determined by gas chromatography (GC).[2][3]
Q2: What is the basicity of this compound compared to other amines?
A2: As a primary aliphatic amine, this compound is a nej base.[4][5][6][7][8] The electron-donating effect of the two alkyl chains increases the electron density on the nitrogen atom, making it more basic than ammonia.[5][6] However, its basicity in aqueous solution can be influenced by solvation effects.[4]
Q3: In which solvents is this compound soluble?
Q4: What are the primary safety precautions to take when handling this compound?
A4: this compound is corrosive and can cause severe skin burns and eye damage.[10] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[11]
Q5: How can I monitor the progress of a reaction involving this compound?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of many organic reactions. You can also use gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to track the consumption of starting materials and the formation of products.
Experimental Protocols
Below are generalized experimental protocols for common reactions involving amines. These should be adapted and optimized for your specific application with this compound.
General Protocol for N-Alkylation of this compound
This protocol describes a typical procedure for the reaction of this compound with an alkyl halide.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., THF, acetonitrile) under an inert atmosphere.
-
Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate, 2-3 equivalents) to the solution.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1-1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to reflux) and monitor its progress by TLC or GC.
-
Workup: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
General Protocol for Reductive Amination using this compound
This protocol outlines the synthesis of a secondary amine from a ketone or aldehyde and this compound.
-
Formation of Imine: In a round-bottom flask, dissolve the carbonyl compound (1 equivalent) and this compound (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloromethane). Add a drying agent such as magnesium sulfate.
-
Reduction: After stirring for a period to allow for imine formation, add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer, remove the solvent, and purify the product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for catalytic reactions involving this compound.
Caption: A troubleshooting flowchart for addressing common issues in this compound catalyzed reactions.
References
- 1. This compound | 22513-16-2 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Basicity of amines.pptx [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. This compound | C13H29N | CID 574991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. resynbio.com [resynbio.com]
side reactions of Tridecan-7-amine with common reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tridecan-7-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Acylation Reactions
Question: I am trying to perform an acylation on this compound with an acyl chloride, but I am getting a low yield of the desired amide. What are the potential side reactions and how can I minimize them?
Answer:
Low yields in the acylation of secondary amines like this compound are often due to suboptimal reaction conditions or the presence of moisture. The primary reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride.[1]
Potential Side Reactions:
-
Hydrolysis of the Acyl Chloride: Acyl chlorides are highly reactive and can be hydrolyzed by any moisture present in the reaction mixture, forming a carboxylic acid which will not react with the amine.
-
Reaction with Solvent: If a reactive solvent is used, it may compete with the amine in reacting with the acyl chloride.
-
Steric Hindrance: The bulky alkyl chains of this compound can sterically hinder its approach to the electrophilic center of the acylating agent, slowing down the desired reaction.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Solvent | Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether. | Prevents hydrolysis of the acyl chloride. |
| Base | Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture.[2] | Neutralizes the HCl byproduct formed during the reaction, driving the equilibrium towards the product.[2] |
| Temperature | Run the reaction at a low temperature (e.g., 0 °C) initially, then allow it to slowly warm to room temperature. | Helps to control the exothermic reaction and minimize side reactions. |
| Reagent Addition | Add the acyl chloride dropwise to a solution of the amine and base. | Maintains a low concentration of the highly reactive acyl chloride, reducing the likelihood of side reactions. |
Experimental Workflow for Acylation
Caption: Workflow for a typical acylation reaction of this compound.
Alkylation Reactions
Question: I am attempting to N-alkylate this compound with an alkyl halide, but the reaction is messy and I'm observing multiple products. How can I achieve selective mono-alkylation?
Answer:
The N-alkylation of secondary amines like this compound can be challenging due to over-alkylation, where the product tertiary amine is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium salt.[3][4][5] This leads to a mixture of products and is a common issue in amine alkylations.[6][7][8]
Potential Side Reactions:
-
Over-alkylation: The product tertiary amine can compete with the starting secondary amine for the alkyl halide, leading to the formation of a quaternary ammonium salt.[4][5]
-
Elimination (E2) Reaction: If the alkyl halide is sterically hindered or a strong base is used, an elimination reaction can occur to form an alkene instead of the desired substitution product.[9]
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a large excess of this compound relative to the alkyl halide. | Increases the probability of the alkyl halide reacting with the starting amine rather than the product amine. |
| Base | Use a hindered, non-nucleophilic base (e.g., diisopropylethylamine - Hünig's base).[4] | Scavenges the acid byproduct without competing in the alkylation reaction.[4] |
| Alkylating Agent | Use a more reactive alkylating agent (e.g., alkyl iodide or triflate) to allow for milder reaction conditions. | Can help to minimize side reactions that require higher temperatures. |
| Alternative Methods | Consider reductive amination of an aldehyde or ketone with this compound. | This method can provide higher selectivity for the desired tertiary amine. |
Logical Relationship for Alkylation Issues
Caption: Troubleshooting logic for alkylation side reactions.
Frequently Asked Questions (FAQs)
Q1: Can this compound undergo oxidation? What are the expected products?
A1: Yes, secondary amines can be oxidized. Milder oxidation may lead to the formation of a hydroxylamine (R₂NOH).[10] Stronger oxidizing agents can lead to more complex product mixtures. The specific outcome will depend on the oxidant used and the reaction conditions.
Q2: What happens when this compound reacts with nitrous acid (HNO₂)?
A2: Secondary amines react with nitrous acid to form N-nitrosamines, which are often yellow oils and are known to be carcinogenic.[11][12] This reaction is a characteristic test for secondary amines.
Q3: Is steric hindrance from the long alkyl chains of this compound a significant concern?
A3: While the long alkyl chains are flexible, they can create a sterically hindered environment around the nitrogen atom. This can slow down the rate of reaction compared to less substituted amines, particularly with bulky reagents.[13] It may be necessary to use higher temperatures or longer reaction times to achieve complete conversion.
Q4: How can I monitor the progress of my reaction involving this compound?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. Staining with a potassium permanganate solution can help visualize the amine and its products. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify the products and byproducts in the reaction mixture.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[14] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(Tridecan-7-yl)acetamide (Acylation)
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Synthesis of N-benzyl-Tridecan-7-amine (Reductive Amination)
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DCE, add benzaldehyde (1 equivalent).
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired tertiary amine.
References
- 1. This compound | 22513-16-2 | Benchchem [benchchem.com]
- 2. Chemical Reactions of Amines - GeeksforGeeks [geeksforgeeks.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 11. Amine Reactivity [www2.chemistry.msu.edu]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C13H29N | CID 574991 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Validation of Tridecan-7-amine by GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of Tridecan-7-amine. The information presented herein is supported by established analytical methodologies and aims to assist researchers in selecting the most appropriate technique for their specific needs.
This compound, a long-chain primary amine, is a valuable intermediate in various fields, including the synthesis of advanced materials and pharmaceuticals. Ensuring its purity is critical for the quality and efficacy of the final products. While GC-MS is a powerful tool for this purpose, a thorough understanding of its comparison with other methods like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is essential for robust analytical method development.
Purity Profile of this compound
Commercially available this compound typically exhibits a purity of greater than 97.0%, as determined by gas chromatography. Potential impurities in this compound can originate from its synthesis, which is commonly achieved through the reductive amination of 7-tridecanone.
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Structure | Origin | Potential Impact |
| 7-Tridecanone | C₁₃H₂₆O | Unreacted starting material | May affect reaction yields and introduce unwanted side products in subsequent synthetic steps. |
| N-(heptan-7-ylidene)heptan-7-amine | C₂₆H₅₃N | Intermediate imine | Can hydrolyze back to the starting materials or participate in side reactions. |
| Byproducts from reducing agent | Varies | Side reactions of the reducing agent (e.g., borohydride complexes) | May be difficult to remove and could interfere with downstream applications. |
Analytical Methodologies for Purity Determination
A comparative overview of GC-MS, HPLC, and qNMR for the purity analysis of this compound is presented below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For long-chain primary amines like this compound, derivatization is often necessary to improve chromatographic peak shape and thermal stability.
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride (TFAA) as the derivatizing agent.
-
Seal the vial and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
The purity of this compound is determined by calculating the peak area percentage of the derivatized analyte relative to the total peak area of all components in the chromatogram. The mass spectrum of the main peak should be consistent with the trifluoroacetylated derivative of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. A key challenge in the analysis of aliphatic amines like this compound is the lack of a UV-absorbing chromophore, which necessitates either derivatization or the use of alternative detection methods.
-
Pre-column Derivatization: Reacting the amine with a labeling agent that introduces a chromophore or fluorophore. Examples of such reagents include 2,5-dihydroxybenzaldehyde and naphthalene-2,3-dicarboxaldehyde. The resulting derivatives can then be detected using a standard UV-Vis or fluorescence detector.
-
Evaporative Light Scattering Detector (ELSD): This detector is a universal detector that does not require the analyte to have a chromophore. It is well-suited for the analysis of non-volatile compounds like long-chain amines.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent mixture (e.g., methanol/water).
-
-
HPLC-ELSD Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate: 1.5 L/min.
-
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct and absolute quantification of a substance without the need for a calibration curve, provided a certified internal standard is used.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., 1,4-bis(trimethylsilyl)benzene) into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., chloroform-d, CDCl₃) to dissolve both the sample and the internal standard.
-
-
¹H-NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
The purity of this compound is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights, number of protons, and the weight of the sample and internal standard.
Comparison of Analytical Techniques
Table 2: Comparison of GC-MS, HPLC, and qNMR for this compound Purity Analysis
| Feature | GC-MS | HPLC | qNMR |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by various methods. | Quantification based on the direct proportionality between signal intensity and the number of nuclei. |
| Derivatization | Often required for primary amines. | May be required for UV/fluorescence detection; not needed for ELSD or MS detection. | Not required. |
| Sensitivity | High (ng to pg level). | Moderate to high, depending on the detector. | Lower sensitivity compared to chromatographic methods (mg level). |
| Specificity | High, provides structural information from mass spectra. | Moderate, depends on chromatographic resolution and detector. | High, provides detailed structural information. |
| Quantification | Relative (area percent). | Relative (area percent) or absolute with a calibration curve. | Absolute (with an internal standard). |
| Sample Throughput | Moderate. | High. | Low to moderate. |
| Instrumentation Cost | High. | Moderate to high. | Very high. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the purity validation of this compound using the described analytical techniques.
Caption: Workflow for this compound purity analysis by GC-MS.
Caption: Workflow for this compound purity analysis by HPLC.
Caption: Workflow for this compound purity analysis by qNMR.
Conclusion
The choice of analytical technique for the purity validation of this compound depends on the specific requirements of the analysis.
-
GC-MS is the method of choice for identifying and quantifying volatile impurities, offering high sensitivity and structural elucidation capabilities.
-
HPLC , particularly with a universal detector like ELSD, provides a robust alternative for routine purity assessment without the need for derivatization.
-
qNMR stands out for its ability to provide an absolute purity value without the need for a specific reference standard of the analyte, making it an invaluable tool for the certification of reference materials and for orthogonal method validation.
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most suitable method for ensuring the quality and consistency of this compound in their research and development endeavors.
A Comparative Analysis of Tridecan-7-amine and Other Long-Chain Amines in Drug Delivery Systems
Physicochemical Properties of Long-Chain Amines
The structure of the amine, including the length and branching of the alkyl chains, significantly influences the physicochemical properties of the resulting ionizable lipids and, consequently, the performance of the LNP delivery system.
| Property | Tridecan-7-amine | Other Long-Chain Amines (Examples) | Significance in LNP Formulation |
| Molecular Formula | C13H29N[1][2][3] | C12H27N (Dodecylamine), C18H39N (Octadecylamine) | Influences molecular weight and lipophilicity. |
| Molecular Weight | 199.38 g/mol [1][2][3] | 185.36 g/mol (Dodecylamine), 269.52 g/mol (Octadecylamine) | Affects the molar ratio calculations in LNP formulations. |
| Structure | Symmetrical, branched (amine at position 7)[4] | Can be linear (e.g., 1-aminotridecane) or have varying branching patterns. | Branching can impact lipid packing, fusogenicity, and endosomal escape. Symmetrical structures may offer different packing characteristics compared to asymmetrical ones.[5] |
| Purity | >97.0% (GC)[3] | Varies by supplier and grade. | High purity is crucial for consistent LNP formulation and performance, and to minimize toxicity.[1] |
| Appearance | Colorless to almost colorless clear liquid[3] | Varies; many are liquids or low-melting solids at room temperature. | Important for handling and formulation processes. |
| Boiling Point | 102 °C at 2 mmHg | Varies with chain length and branching. | Relevant for purification and assessing thermal stability. |
| Flash Point | 113 °C | Varies. | Important for safety during handling and manufacturing. |
| LogP (predicted) | 5.1[2] | Varies; generally increases with chain length. | A measure of lipophilicity, which influences the interaction with the lipid bilayer and encapsulation of nucleic acids. |
Comparative Performance in Lipid Nanoparticle (LNP) Formulations
The performance of long-chain amines in LNP-mediated mRNA delivery is evaluated based on several key parameters. The following table compares the expected performance of an ionizable lipid incorporating this compound with that of lipids containing other long-chain amines, based on established structure-activity relationships.[6][7][8]
| Performance Parameter | Hypothetical this compound-based Ionizable Lipid | Other Long-Chain Amine-based Ionizable Lipids | Rationale based on Structure-Activity Relationship |
| mRNA Encapsulation Efficiency | High | Generally high, but can be influenced by lipid structure. | The long alkyl chains of this compound would contribute to a hydrophobic core, facilitating the encapsulation of negatively charged mRNA through electrostatic interactions with the protonated amine headgroup at acidic pH. The symmetrical branching may influence the internal structure of the LNP, potentially affecting encapsulation. |
| Particle Size and Polydispersity Index (PDI) | Expected to form LNPs in the range of 80-150 nm with low PDI. | Particle size can increase with longer alkyl chains.[9][10] Branching can also influence particle size and stability. | The C13 chain length of this compound is within the range known to form stable LNPs. The symmetrical branching might lead to more uniform and compact particles. |
| In Vitro Transfection Efficiency | Potentially high. | Varies significantly with the structure of the amine headgroup and the length and branching of the alkyl tails.[11][12] | The branched structure of this compound could enhance membrane disruption and endosomal escape, a critical step for mRNA delivery to the cytoplasm. The overall lipophilicity and pKa of the resulting ionizable lipid would be key determinants. |
| In Vivo Efficacy | Dependent on the overall structure of the ionizable lipid. | Lipids with branched tails have been shown to enhance in vivo mRNA delivery.[5] The length of the alkyl chain can also influence organ-specific delivery.[13] | The unique branched structure of this compound could potentially lead to favorable in vivo distribution and efficacy, but this would require experimental validation. |
| Toxicity | Expected to be low, but requires testing. | Toxicity is a concern with cationic lipids; however, ionizable lipids are designed to be less toxic. Longer alkyl chains are sometimes associated with lower toxicity. | The biodegradability of the ionizable lipid is a key factor in its toxicity profile. The specific structure of the lipid headgroup and linker would play a significant role. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and evaluation of LNPs. Below are summarized protocols for key experiments in the comparative assessment of long-chain amine-based LNPs.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.[14][15]
-
Preparation of Solutions:
-
Lipid Phase (Organic): Dissolve the ionizable lipid (e.g., one derived from this compound), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in ethanol at a specific molar ratio.
-
Aqueous Phase: Dilute the mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid solution and the mRNA solution into separate syringes.
-
Place the syringes on a syringe pump connected to a microfluidic mixing cartridge.
-
Set the desired flow rates to achieve a specific volume ratio of the aqueous to organic phase (typically 3:1).
-
Initiate the flow to allow for the rapid mixing of the two phases, leading to the self-assembly of LNPs.
-
-
Purification and Concentration:
-
Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.
-
Concentrate the LNPs using centrifugal filter units if necessary.
-
Characterization of LNPs
Particle Size and Zeta Potential: [16][17][18][19][20]
-
Dilute the LNP suspension in an appropriate buffer (e.g., 0.1x PBS).
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using Electrophoretic Light Scattering (ELS).
mRNA Encapsulation Efficiency: [21][22][23]
-
Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).
-
Measure the fluorescence of the LNP sample to determine the amount of accessible (unencapsulated) mRNA.
-
Add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
Measure the total fluorescence to determine the total amount of mRNA.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence * 100
In Vitro Evaluation
Cell Viability Assay (MTT or WST-8 Assay): [24][25][26][27][28]
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the LNP formulations.
-
After a specified incubation period (e.g., 24-48 hours), add the MTT or WST-8 reagent to each well.
-
Incubate for a few hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vitro Transfection Efficiency: [14][29]
-
Use LNPs encapsulating a reporter mRNA (e.g., luciferase or GFP).
-
Treat cells with the LNP formulations.
-
After a specified incubation period (e.g., 24-48 hours), measure the expression of the reporter protein.
-
For luciferase, lyse the cells and measure the luminescence using a luciferase assay kit.
-
For GFP, measure the fluorescence using a flow cytometer or a fluorescence microscope.
-
Visualizing Workflows and Relationships
LNP Formulation and Characterization Workflow
Caption: Workflow for LNP formulation and characterization.
Mechanism of LNP-mediated mRNA Delivery
Caption: Cellular mechanism of LNP-mediated mRNA delivery.
Structure-Activity Relationship of Long-Chain Amines in LNPs
Caption: Influence of amine structure on LNP properties and performance.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C13H29N | CID 574991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound | 22513-16-2 | Benchchem [benchchem.com]
- 5. Branched-Tail Lipid Nanoparticles Potently Deliver mRNA In Vivo due to Enhanced Ionization at Endosomal pH. | Semantic Scholar [semanticscholar.org]
- 6. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Design Strategy of Ionizable Lipids for In Vivo mRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of the array of amines on the transfection efficiency of cationic peptidomimetic lipid molecules into neural cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 15. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nanopartikel.info [nanopartikel.info]
- 17. amsec.wwu.edu [amsec.wwu.edu]
- 18. horiba.com [horiba.com]
- 19. Lipid nanoparticle (LNP) Q&A | Malvern Panalytical [malvernpanalytical.com]
- 20. dynamic light scattering - zeta potential - Suisse TP [suisse-tp.ch]
- 21. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sciex.com [sciex.com]
- 23. lcms.cz [lcms.cz]
- 24. In vitro cytotoxicity assays of solid lipid nanoparticles in epithelial and dermal cells [inis.iaea.org]
- 25. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Tridecan-7-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tridecan-7-amine and Its Isomers
This compound is a primary aliphatic amine with the amino group located centrally on a 13-carbon chain. Its reactivity is influenced by both electronic and steric factors. Isomers of this compound, which share the same molecular formula (C₁₃H₂₉N) but differ in their structural arrangement, are expected to exhibit distinct reactivity profiles. The primary isomers for comparison include:
-
Positional Isomers: These isomers differ in the position of the amine group along the tridecanoyl chain (e.g., Tridecan-1-amine, Tridecan-2-amine, etc.).
-
Chain Isomers: These isomers have a different arrangement of the carbon skeleton (e.g., branched-chain isomers).
The reactivity of these amines is primarily dictated by the accessibility of the lone pair of electrons on the nitrogen atom and the steric hindrance around the amino group.[1][2] Generally, primary amines are less sterically hindered than secondary amines, which are in turn less hindered than tertiary amines.[1] For positional isomers of primary amines, moving the amine group from a terminal position (primary carbon) to an internal position (secondary carbon) increases steric hindrance, which can affect reaction rates.[3]
Comparative Reactivity Analysis
To quantitatively and qualitatively compare the reactivity of this compound and its isomers, a series of standardized experiments are proposed. These experiments will assess their basicity, nucleophilicity, and response to specific chemical tests.
Basicity Comparison
The basicity of an amine is a measure of its ability to accept a proton.[4] It is a fundamental property that influences its behavior in acid-base reactions and its catalytic activity. Alkyl groups are electron-releasing and increase the electron density on the nitrogen, making alkylamines more basic than ammonia.[5]
Experimental Protocol: Non-Aqueous Acid-Base Titration
A non-aqueous titration is employed to determine the relative basicity of the amine isomers, as it allows for the differentiation of weak bases that would have similar strengths in water.[6][7]
Methodology:
-
Preparation of Titrant: A standardized solution of 0.1 M perchloric acid in glacial acetic acid is prepared.
-
Sample Preparation: Accurately weigh approximately 0.1 g of each tridecanamine isomer into separate flasks and dissolve in 50 mL of glacial acetic acid.
-
Titration: Add a few drops of crystal violet indicator to each amine solution. Titrate each solution with the standardized perchloric acid solution until the color of the indicator changes from violet to blue-green.
-
Data Analysis: The volume of titrant required to reach the endpoint is used to calculate the amine value, which is proportional to its basicity. The pKb can be determined from the titration curve.
Expected Data Presentation:
| Isomer | Molecular Structure | Endpoint Volume (mL) | Calculated pKb | Relative Basicity |
| Tridecan-1-amine | CH₃(CH₂)₁₂NH₂ | |||
| Tridecan-2-amine | CH₃(CH₂)₁₀CH(NH₂)CH₃ | |||
| This compound | CH₃(CH₂)₅CH(NH₂) (CH₂)₅CH₃ | |||
| (Chain Isomer) | (Structure) |
Nucleophilicity Comparison
An amine's nucleophilicity refers to its ability to donate its lone pair of electrons to an electrophile.[4] This is a key factor in many organic reactions, such as alkylations and acylations.[2]
Experimental Protocol 1: Competitive Acylation
This experiment determines the relative nucleophilicity of the amine isomers by having them compete for a limited amount of an acylating agent.[8]
Methodology:
-
Reactant Preparation: Prepare equimolar solutions of two different amine isomers in a suitable aprotic solvent (e.g., dichloromethane).
-
Reaction: To the mixture of amines, add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total amine concentration) of acetyl chloride dropwise at 0°C.
-
Quenching and Extraction: After the reaction is complete, quench with a mild base and extract the products.
-
Analysis: The ratio of the resulting N-acetylated products is determined using Gas Chromatography-Mass Spectrometry (GC-MS).[3][9] The isomer that forms a greater amount of the amide is the more nucleophilic.
Experimental Protocol 2: Sₙ2 Reaction Kinetics
The rate of an Sₙ2 reaction with a standard electrophile can be used to quantify the nucleophilicity of each amine isomer.[10][11]
Methodology:
-
Reaction Setup: In a reaction vessel equipped for sampling, mix a known concentration of an amine isomer with a standard alkyl halide (e.g., benzyl bromide) in a suitable solvent at a constant temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting materials and the appearance of the product over time using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or in-situ IR spectroscopy.[5][12]
-
Kinetic Analysis: Plot the concentration of the reactants versus time to determine the reaction rate. The second-order rate constant (k₂) is a direct measure of the amine's nucleophilicity.[13]
Expected Data Presentation:
| Isomer | Competitive Acylation Product Ratio (%) | Sₙ2 Rate Constant (k₂, M⁻¹s⁻¹) | Relative Nucleophilicity |
| Tridecan-1-amine | |||
| Tridecan-2-amine | |||
| This compound | |||
| (Chain Isomer) |
Qualitative Reactivity: The Hinsberg Test
The Hinsberg test is a classic chemical test used to differentiate between primary, secondary, and tertiary amines based on their reaction with benzenesulfonyl chloride.[1][14][15] While all tridecanamine isomers are primary amines, this test can be used to confirm their classification and observe any significant differences in the rate of sulfonamide formation.
Experimental Protocol: Hinsberg Test
Methodology:
-
Reaction: To a small amount of each amine isomer, add Hinsberg reagent (benzenesulfonyl chloride) followed by aqueous sodium hydroxide solution. Shake the mixture vigorously.
-
Observation 1: Observe whether a precipitate forms. Primary amines form a sulfonamide that is soluble in the alkaline solution due to the acidic proton on the nitrogen.[2][4]
-
Acidification: Acidify the solution with hydrochloric acid.
-
Observation 2: Observe whether a precipitate forms upon acidification. The protonation of the soluble sulfonamide salt will cause it to precipitate out of the acidic solution.[2]
Expected Data Presentation:
| Isomer | Observation with NaOH | Observation after HCl addition | Classification |
| Tridecan-1-amine | Clear solution | Precipitate forms | Primary Amine |
| This compound | Clear solution | Precipitate forms | Primary Amine |
| (Chain Isomer) | Clear solution | Precipitate forms | Primary Amine |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the proposed experimental procedures.
Caption: Workflow for Basicity Comparison by Titration.
Caption: Workflow for Nucleophilicity Comparison.
Summary and Conclusion
The reactivity of this compound and its isomers is a function of the steric and electronic environment of the amino group. By systematically applying the experimental protocols outlined in this guide—non-aqueous titration for basicity, competitive acylation and Sₙ2 kinetics for nucleophilicity, and the Hinsberg test for qualitative classification—researchers can generate robust, comparative data. This information is invaluable for selecting the appropriate isomer for a specific application, whether it be as a building block in organic synthesis, a ligand in catalysis, or a pharmacophore in drug design. The provided frameworks for data presentation and experimental workflows will ensure a standardized and comprehensive comparison.
References
- 1. byjus.com [byjus.com]
- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 3. bre.com [bre.com]
- 4. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 5. researchgate.net [researchgate.net]
- 6. info.gfschemicals.com [info.gfschemicals.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]
- 15. ck12.org [ck12.org]
Assessing Batch-to-Batch Consistency of Commercial Tridecan-7-amine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the consistency of raw materials is paramount to ensuring reproducible experimental outcomes and the quality of final products. This guide provides a framework for assessing the batch-to-batch consistency of commercial Tridecan-7-amine, a key building block in advanced materials, and compares its performance profile with common alternatives used in applications such as lipid nanoparticle-based drug delivery.
This compound (C13H29N) is a primary amine utilized in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1] Its long alkyl chain and primary amine group make it a versatile intermediate where high purity is crucial for the performance of the final products.[1] More recently, analogous long-chain amines have found critical applications as cationic or ionizable lipids in lipid nanoparticles (LNPs) for mRNA delivery. Given the stringent quality requirements in pharmaceutical applications, ensuring minimal variability between different batches of such materials is a critical aspect of quality control.[2][3]
Comparative Analysis of this compound and Alternatives
The selection of a long-chain amine for a specific application often depends on a balance of performance, purity, and consistency. While this compound is a valuable building block, several alternatives with established roles in drug delivery systems are commercially available. This section compares the typical quality attributes of this compound with two widely used cationic/ionizable lipids: N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and (heptatriaconta-6,9,28,31-tetraen-19-yl-4-(dimethylamino)butanoate) (DLin-MC3-DMA).
The following table summarizes illustrative quantitative data for three hypothetical batches of each compound, representing typical specifications and potential batch-to-batch variations.
| Parameter | This compound | DOTMA | DLin-MC3-DMA |
| Purity (by GC/HPLC) | |||
| Batch 1 | 97.5% | 99.2% | 98.8% |
| Batch 2 | 97.1% | 99.5% | 99.1% |
| Batch 3 | 97.8% | 99.3% | 98.6% |
| Average Purity | 97.5% | 99.3% | 98.8% |
| Purity Range | 0.7% | 0.3% | 0.5% |
| Identity (by ¹H NMR) | Conforms | Conforms | Conforms |
| Appearance | Colorless to Almost Colorless Liquid | White to Off-White Solid | Colorless to Pale Yellow Oil |
| Moisture Content (Karl Fischer) | |||
| Batch 1 | <0.1% | <0.2% | <0.3% |
| Batch 2 | <0.1% | <0.2% | <0.3% |
| Batch 3 | <0.1% | <0.2% | <0.3% |
| Related Impurities (by GC/HPLC) | |||
| Batch 1 | 0.8% | 0.3% | 0.6% |
| Batch 2 | 1.2% | 0.2% | 0.5% |
| Batch 3 | 0.6% | 0.4% | 0.7% |
Note: The data presented in this table is illustrative and intended to represent plausible batch-to-batch variations for the purpose of this guide. Actual specifications and variability may differ between suppliers.
Experimental Protocols for Quality Assessment
To ensure the reliability of this compound and its alternatives, a robust set of analytical methods should be employed to verify the identity, purity, and consistency of each batch.
Purity and Impurity Profiling by Gas Chromatography (GC)
Objective: To quantify the purity of this compound and identify any related impurities.
Methodology:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for amine analysis, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.
-
Injection Volume: 1 µL.
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. Impurities are identified by their relative retention times and quantified by their area percentages.
Structural Verification by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound and detect any structural isomers or major impurities.
Methodology:
-
Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
-
Data Acquisition: Acquire a standard proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Compare the chemical shifts, splitting patterns, and integration values of the acquired spectrum with a reference spectrum of this compound to confirm the structure.
Functional Group Confirmation by FTIR Spectroscopy
Objective: To verify the presence of the primary amine functional group.
Methodology:
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.
-
Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: The presence of a primary amine is confirmed by the characteristic N-H stretching vibrations, which typically appear as a doublet in the 3300-3500 cm⁻¹ region.
Visualization of Quality Control Workflow
The following diagrams illustrate the logical flow of the quality control process for assessing the batch-to-batch consistency of commercial this compound.
Caption: Quality Control Workflow for Incoming this compound Batches.
The signaling pathway below illustrates the decision-making process based on the outcome of the analytical tests.
Caption: Decision Pathway for Batch Acceptance of this compound.
References
Comparative Guide to Analytical Methods for Tridecan-7-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical methods for the quantification of Tridecan-7-amine: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization. As no direct cross-validation studies for this compound are publicly available, this guide synthesizes information from established methods for similar long-chain aliphatic amines to present a representative comparison.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of GC-FID and HPLC-FLD methods for the analysis of long-chain aliphatic amines, providing a baseline for what can be expected for this compound analysis.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Fluorescence Detection (HPLC-FLD) |
| Linearity (R²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 5 - 50 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 10% | < 5% |
| Throughput | Moderate | High (with autosampler) |
| Specificity | Good, relies on chromatographic separation | Excellent, relies on both separation and specific fluorescence of the derivative |
| Derivatization Required | No | Yes |
Experimental Protocols
Detailed methodologies for both GC-FID and HPLC-FLD are provided below. These protocols are representative and may require optimization for specific matrices and instrumentation.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a robust technique for the analysis of volatile and semi-volatile compounds. For primary aliphatic amines like this compound, special consideration must be given to the column chemistry to prevent peak tailing.
Sample Preparation:
-
Dissolve the sample containing this compound in a suitable organic solvent (e.g., isopropanol or hexane).
-
If the sample is in an aqueous matrix, perform a liquid-liquid extraction. Adjust the pH of the aqueous sample to >10 with NaOH to ensure the amine is in its free base form. Extract with a non-polar solvent like hexane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Dilute the extract to the desired concentration within the calibration range.
-
Add an appropriate internal standard (e.g., another long-chain amine with a distinct retention time).
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: A specialized basic-deactivated column suitable for amines, such as a CP-Volamine or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injection Volume: 1 µL.
Method 2: High-Performance Liquid Chromatography-Fluorescence Detection (HPLC-FLD)
HPLC is a highly sensitive and specific method for the analysis of a wide range of compounds. For aliphatic amines that lack a native chromophore or fluorophore, a pre-column derivatization step is necessary to enable detection.
Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable solvent compatible with the derivatization reaction (e.g., acetonitrile).
-
To 100 µL of the sample solution, add 100 µL of a derivatizing agent solution (e.g., o-phthalaldehyde (OPA) with a thiol, or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)).
-
Add 200 µL of a borate buffer (pH 9.5).
-
Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 2 minutes for OPA, 30 minutes for FMOC-Cl).
-
Quench the reaction if necessary (e.g., by adding an excess of a primary amine like glycine for FMOC-Cl).
-
Dilute the derivatized sample with the mobile phase to the desired concentration.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Fluorescence Detector (FLD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 20 mM Phosphate buffer (pH 7.0).
-
B: Acetonitrile.
-
-
Gradient Elution:
-
Start with 40% B.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection Wavelengths:
-
For OPA derivatives: Excitation = 340 nm, Emission = 455 nm.
-
For FMOC derivatives: Excitation = 265 nm, Emission = 315 nm.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of analytical method cross-validation.
Caption: Workflow for Cross-Validation of Two Analytical Methods.
Caption: Logical Relationship in Method Comparison.
comparative performance of different catalysts for Tridecan-7-amine synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Tridecan-7-amine, a valuable building block, can be synthesized through the reductive amination of tridecan-7-one. The choice of catalyst for this transformation significantly impacts reaction efficiency, selectivity, and overall yield. This guide provides a comparative overview of the performance of three common catalysts—Raney Nickel, Rhodium on alumina, and Platinum oxide—supported by experimental data from studies on analogous long-chain aliphatic ketones.
The synthesis of this compound from tridecan-7-one via reductive amination is a robust and widely utilized method. This reaction typically involves the formation of an intermediate imine from the ketone and an amine source (such as ammonia), which is then reduced in situ to the desired amine. The catalyst plays a crucial role in the hydrogenation of this imine intermediate.
Comparative Catalyst Performance
| Catalyst | Substrate | Amine Source | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Yield (%) | Selectivity | Reference |
| Raney Nickel | 2-Octanone | (S)-α-Methylbenzylamine | 22 | 8.3 | 9 | 85 | 92% de | [1] |
| 5% Rh/Al₂O₃ | Raspberry Ketone | Aqueous Ammonia | 80 | 10 | 1 | 63 | Not Specified | [2] |
| PtO₂ (Adams' catalyst) | Cyclohexanone | Ammonia | 25 | 3.4 | 6 | 95 | High | General Literature |
Note: The data presented is for analogous aliphatic ketones and serves as a representative comparison. Actual performance with tridecan-7-one may vary.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducibility. Below are generalized protocols for the reductive amination of a long-chain aliphatic ketone using each of the discussed catalysts.
Raney Nickel Catalyzed Reductive Amination
This procedure is adapted from a method for the asymmetric reductive amination of prochiral aliphatic ketones.[1]
Materials:
-
Tridecan-7-one
-
Ammonia or a suitable primary amine (e.g., (S)-α-methylbenzylamine for asymmetric synthesis)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Raney Nickel (activated)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Hydrogen gas
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve tridecan-7-one and the amine source in the anhydrous solvent.
-
Add titanium(IV) isopropoxide to the solution and stir at room temperature to facilitate imine formation.
-
Carefully add the activated Raney Nickel catalyst to the reaction mixture.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 8.3 bar).
-
Stir the reaction mixture vigorously at the specified temperature (e.g., 22°C) for the required duration (e.g., 9 hours).
-
Upon completion, carefully depressurize the vessel and filter the reaction mixture to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by appropriate methods such as distillation or chromatography.
Rhodium on Alumina Catalyzed Reductive Amination
This protocol is based on a microwave-assisted method, which can be adapted for conventional heating.[2]
Materials:
-
Tridecan-7-one
-
Aqueous ammonia
-
5% Rhodium on alumina (Rh/Al₂O₃)
-
Solvent (e.g., Ethanol)
-
Hydrogen gas
Procedure:
-
Charge a suitable pressure reactor with tridecan-7-one, the solvent, and the 5% Rh/Al₂O₃ catalyst.
-
Add aqueous ammonia to the mixture.
-
Seal the reactor and purge with hydrogen gas before pressurizing to the desired pressure (e.g., 10 bar).
-
Heat the reaction mixture to the target temperature (e.g., 80°C) with vigorous stirring for the specified time (e.g., 1 hour).
-
After cooling to room temperature, carefully vent the reactor.
-
Filter the mixture to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure, and the residue is purified to yield this compound.
Platinum Oxide (Adams' Catalyst) Catalyzed Reductive Amination
This is a general procedure for reductive amination using Adams' catalyst.
Materials:
-
Tridecan-7-one
-
Ammonia (can be introduced as a solution in an alcohol or as a gas)
-
Platinum oxide (PtO₂)
-
Solvent (e.g., Ethanol or Acetic Acid)
-
Hydrogen gas
Procedure:
-
To a hydrogenation vessel, add tridecan-7-one, the solvent, and the platinum oxide catalyst.
-
Introduce the ammonia source into the vessel.
-
Seal the vessel and evacuate and purge with hydrogen several times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3.4 bar).
-
Shake or stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed.
-
Vent the apparatus and filter the catalyst from the reaction mixture.
-
The solvent is removed by distillation, and the resulting amine is purified.
Visualizing the Synthesis Workflow
The general experimental workflow for the synthesis of this compound via reductive amination can be visualized as follows:
Caption: General workflow for this compound synthesis.
The logical relationship between the key steps in the reductive amination process is further detailed below:
Caption: Logical steps in reductive amination.
References
literature review of Tridecan-7-amine applications and properties.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of Tridecan-7-amine, covering its chemical and physical properties, synthesis, and key applications. It offers an objective comparison with alternative materials, supported by available experimental data, to assist in evaluating its potential for various research and development endeavors.
Physicochemical Properties
This compound, also known as 1-hexylheptylamine or 7-aminotridecane, is a long-chain primary amine with the chemical formula C₁₃H₂₉N. Its symmetrical structure, with the amine group located centrally on the thirteen-carbon chain, influences its reactivity and intermolecular interactions.
| Property | Value | Reference |
| CAS Number | 22513-16-2 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 199.38 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Colorless to almost colorless clear liquid | --INVALID-LINK-- |
| Purity | >97.0% (GC) | --INVALID-LINK-- |
| Boiling Point | Not explicitly found | |
| Melting Point | Not explicitly found | |
| Solubility | Insoluble in water, soluble in organic solvents | Inferred from structure |
| SMILES | CCCCCCC(N)CCCCCC | --INVALID-LINK-- |
| InChI Key | FXNJNGMYIZRQRG-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reductive amination of Tridecan-7-one. This two-step, one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (like ammonia), followed by its reduction to the corresponding amine.
Synthesis of this compound via reductive amination.
Experimental Protocol: Reductive Amination of Tridecan-7-one
This protocol is a representative procedure based on general methods for reductive amination.
Materials:
-
Tridecan-7-one
-
Ammonia (e.g., as ammonium acetate or a solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent
-
Methanol (or another appropriate solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or other extraction solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve Tridecan-7-one in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a source of ammonia (e.g., ammonium acetate) to the solution. The molar ratio of the ammonia source to the ketone should be optimized, but a 1.5 to 2-fold excess is a common starting point.
-
Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the imine intermediate.
-
In a separate flask, dissolve sodium cyanoborohydride in a small amount of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture. The reaction is typically stirred at room temperature for several hours to overnight.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction by slowly adding dilute hydrochloric acid until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography.
Applications and Comparative Performance
This compound's primary applications are in materials science, particularly in the fabrication of organic electronic devices and the synthesis of quantum dots.
Hole Transporting Material (HTM) in Organic Light-Emitting Diodes (OLEDs)
| Material | Hole Mobility (cm²/Vs) | HOMO Level (eV) | LUMO Level (eV) | T_g (°C) |
| NPB | 10⁻⁴ - 10⁻³ | -5.4 | -2.4 | 96 |
| TPD | 10⁻³ | -5.5 | -2.3 | 63 |
| Spiro-TAD | 10⁻⁴ | -5.1 | -2.0 | 133 |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The values for NPB, TPD, and Spiro-TAD are representative and can vary depending on the measurement technique and film morphology.
Discussion: For effective hole transport, a material should possess high hole mobility and a suitable Highest Occupied Molecular Orbital (HOMO) energy level to facilitate hole injection from the anode. The long alkyl chains of this compound could potentially lead to a less ordered film compared to the more rigid aromatic structures of traditional HTMs, which might result in lower charge carrier mobility. However, its solution processability could be an advantage for certain fabrication techniques. Further research is required to determine the electronic properties and device performance of this compound in OLEDs.
A typical OLED device structure.
Capping Agent for Quantum Dots (QDs)
Long-chain amines are commonly used as capping agents or ligands during the synthesis of colloidal quantum dots. They play a crucial role in controlling the size, shape, and stability of the QDs, as well as passivating surface defects to enhance their photoluminescence quantum yield (PLQY).
A study on the effect of fatty amine chain length on the synthesis of InP/ZnS quantum dots provides a basis for comparison.
| Capping Agent | Chain Length | Effect on QD Synthesis | Effect on QD Size | Photoluminescence (PL) Emission |
| Octylamine | C8 | Faster reaction proceeding, higher concentration of QDs | - | Longer wavelength |
| Dodecylamine | C12 | - | - | - |
| Oleylamine | C18 | Slower reaction progress | Smaller mean size, broader size distribution | - |
| This compound | C13 | Expected to be intermediate between Dodecylamine and Oleylamine | Expected to influence size and distribution | Expected to influence PL properties |
Discussion: The chain length of the amine capping agent influences the reaction kinetics and the final properties of the quantum dots. Shorter chain amines like octylamine lead to a faster reaction, while longer chain amines like oleylamine result in smaller but more broadly distributed QDs due to their higher capping capacity. This compound, with its C13 chain, is expected to exhibit properties intermediate to dodecylamine and oleylamine. Its branched nature, with the amine in the middle of the chain, might also influence its packing on the QD surface and consequently the particle's properties.
This compound as a capping agent for a quantum dot.
Biological Activity and Toxicity
There is limited specific data on the biological activity and toxicity of this compound. However, studies on long-chain alkylamines provide some insights.
-
Cytotoxicity: The cytotoxicity of alkylamines is often related to their chain length. Some studies have shown that longer alkyl chains can lead to increased cytotoxicity. The mechanism of toxicity may involve disruption of cell membranes.
-
Antibacterial Activity: Certain amine-containing compounds have demonstrated antibacterial properties. The primary amine group in this compound could potentially interact with bacterial cell membranes, leading to antimicrobial effects.
-
Drug Delivery: Amines are used to modify nanoparticles for drug and gene delivery applications. The positive charge of the protonated amine group can facilitate interaction with negatively charged cell membranes and nucleic acids. The long alkyl chain of this compound could be explored for its potential in forming lipid-based drug delivery systems.
Further toxicological and pharmacological studies are necessary to fully characterize the biological profile of this compound.
Conclusion
This compound is a versatile long-chain primary amine with potential applications in materials science and potentially in the biomedical field. While direct comparative performance data is currently scarce in the scientific literature, this guide provides a framework for its evaluation against established alternatives in OLED and quantum dot technologies. Its synthesis via reductive amination is a well-established chemical transformation. Future research should focus on quantifying its electronic properties for OLED applications, its precise effects as a quantum dot capping agent, and a thorough investigation of its biological activity and toxicity to unlock its full potential.
Benchmarking Tridecan-7-amine's Potential in Drug Delivery: A Comparative Guide to Ionizable Lipids in Lipid Nanoparticles
A Hypothetical Exploration for Drug Development Professionals
Disclaimer: Tridecan-7-amine is a primary amine with known applications in organic electronics and chemical synthesis. Its use as an ionizable lipid in lipid nanoparticle (LNP) formulations for drug delivery is, at present, a theoretical application. This guide provides a comparative framework to evaluate its potential in this context against established alternatives, leveraging existing data for well-characterized ionizable lipids. The experimental data presented for the alternatives are based on published research, while the potential performance of this compound remains speculative.
Introduction to Ionizable Lipids in mRNA Delivery
The success of mRNA-based therapeutics, including the COVID-19 vaccines, has been largely enabled by sophisticated delivery systems, most notably lipid nanoparticles (LNPs). A critical component of these LNPs is the ionizable lipid, which plays a pivotal role in encapsulating the negatively charged mRNA, facilitating endosomal escape, and ensuring the release of the mRNA into the cytoplasm for protein translation.[1] The efficiency of an ionizable lipid is determined by several factors, including its chemical structure, pKa, and its interaction with other lipid components.[2][3]
This guide will compare the hypothetical application of this compound as an ionizable lipid with three widely used and FDA-approved alternatives: DLin-MC3-DMA, SM-102, and ALC-0315.[4] The comparison will be based on key performance metrics and will include detailed experimental protocols for evaluating such lipids.
Comparative Performance of Ionizable Lipids
The following table summarizes key performance indicators for the established ionizable lipids. These values provide a benchmark against which the performance of a novel lipid like this compound would need to be assessed.
| Ionizable Lipid | LNP Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vitro Potency | In Vivo Potency (Route) | Reference |
| DLin-MC3-DMA | ~80 - 100 | < 0.2 | > 90% | High | High (Intravenous) | [5][6] |
| SM-102 | ~70 - 100 | < 0.2 | > 90% | Very High | High (Intramuscular) | [5][6] |
| ALC-0315 | ~70 - 100 | < 0.2 | > 90% | High | High (Intramuscular) | [5][6] |
| This compound (Hypothetical) | TBD | TBD | TBD | TBD | TBD | N/A |
TBD: To be determined through experimental evaluation.
Experimental Protocols
The following are detailed methodologies for the formulation, characterization, and evaluation of lipid nanoparticles containing a novel ionizable lipid.
Lipid Nanoparticle Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic device, a common method for producing uniform nanoparticles.[7][8][9]
Materials:
-
Ionizable lipid (e.g., this compound, DLin-MC3-DMA, SM-102, or ALC-0315) dissolved in ethanol.
-
Helper lipid (e.g., DSPC or DOPE) dissolved in ethanol.[9]
-
Cholesterol dissolved in ethanol.
-
PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol.
-
mRNA encoding a reporter protein (e.g., Luciferase) in a low pH buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Dialysis cassettes for buffer exchange.
Procedure:
-
Prepare the lipid mixture in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:helper lipid:cholesterol:PEG-lipid).[5]
-
Prepare the mRNA solution in the aqueous buffer.
-
Set up the microfluidic mixing system with two syringe pumps, one for the lipid-ethanol solution and one for the mRNA-aqueous solution.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Collect the resulting nanoparticle suspension.
-
Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
Lipid Nanoparticle Formulation Workflow
LNP Characterization
a) Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP suspension in PBS and measure the particle size distribution and PDI using a DLS instrument.[10]
b) Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry.
-
Procedure: Measure the surface charge of the LNPs in an appropriate buffer.
c) mRNA Encapsulation Efficiency:
-
Technique: RiboGreen Assay.[11]
-
Procedure:
-
Measure the total mRNA fluorescence after lysing the LNPs with a detergent (e.g., Triton X-100).
-
Measure the fluorescence of the intact LNP suspension (representing unencapsulated mRNA).
-
Calculate the encapsulation efficiency as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.
-
LNP Characterization Workflow
In Vitro Transfection Efficiency
Cell Culture and Transfection:
-
Cell Line: A suitable cell line, such as HEK293T or HeLa cells.[12]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the mRNA-LNP formulations.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the reporter protein activity (e.g., luminescence for luciferase) using a plate reader.[7][13]
-
In Vivo Evaluation
Animal Model and Administration:
-
Administration: Intravenous or intramuscular injection of the LNP formulation.
-
Procedure:
-
Inject mice with the mRNA-LNP formulations.
-
At a specific time point (e.g., 6, 24, or 48 hours), anesthetize the mice and perform in vivo imaging to detect the reporter protein expression (e.g., using an IVIS spectrum for luciferase).[7]
-
Alternatively, collect tissues of interest (e.g., liver, spleen, muscle) for ex vivo analysis of protein expression.
-
In Vitro and In Vivo Evaluation Workflow
Signaling Pathway: LNP-mediated mRNA Delivery
The following diagram illustrates the key steps involved in the delivery of mRNA to the cytoplasm by an LNP.
LNP-mediated mRNA Delivery Pathway
Conclusion
While this compound's primary applications currently lie outside of drug delivery, its chemical structure—a long-chain primary amine—suggests a potential, albeit unexplored, role as an ionizable lipid. For it to be considered a viable alternative to established lipids like DLin-MC3-DMA, SM-102, and ALC-0315, it would need to undergo rigorous experimental evaluation as outlined in this guide. The provided protocols and comparative data serve as a foundational framework for researchers and scientists in the field of drug development to assess the efficiency of novel ionizable lipids and to drive the innovation of next-generation delivery platforms for nucleic acid therapeutics.
References
- 1. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-activity relationships of pH-responsive and ionizable lipids for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [app.jove.com]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid [bio-protocol.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 13. [PDF] Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Tridecan-7-amine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Tridecan-7-amine, a corrosive aliphatic amine. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and compliance with hazardous waste regulations.
Immediate Safety and Hazard Information
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.
-
Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.
-
Respiratory Protection: In case of insufficient ventilation, a respirator with an appropriate cartridge for organic vapors should be used.
Hazard Classification
This compound is classified as a corrosive hazardous material. Under the Resource Conservation and Recovery Act (RCRA), it is likely to be categorized under the EPA Hazardous Waste Code D002 due to its corrosive nature.
Disposal Procedure: In-Lab Neutralization and Waste Management
The primary method for the safe disposal of small quantities of this compound in a laboratory setting is through neutralization. This process converts the corrosive amine into a less hazardous salt. However, it is crucial to note that the neutralization of amines is an exothermic reaction and can generate significant heat. Therefore, the following protocol must be followed with strict adherence to safety measures.
Experimental Protocol: Neutralization of this compound
This protocol is designed for the neutralization of small quantities (typically less than 100g or 100mL) of this compound.
Materials:
-
This compound waste
-
Dilute citric acid solution (1M) or dilute acetic acid solution (1M)
-
Large beaker (at least 5 times the volume of the amine waste)
-
Ice bath
-
Stir plate and stir bar
-
pH meter or pH indicator strips
-
Appropriate PPE (as listed in section 1.1)
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure within a certified chemical fume hood.
-
Dilution: Place the beaker in an ice bath on a stir plate. Add the this compound waste to the beaker and begin stirring.
-
Slow Addition of Acid: Slowly and carefully add the dilute citric acid or acetic acid solution to the stirring this compound waste dropwise using a burette or a dropping funnel. Caution: The reaction is exothermic. Monitor the temperature of the solution continuously. If the temperature rises rapidly, immediately stop the addition of acid and allow the solution to cool.
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH indicator strips. Continue adding the acid until the pH of the solution is between 6.0 and 8.0.
-
Cooling and Observation: Once the desired pH is reached, stop the addition of acid and allow the solution to cool to room temperature while stirring. Observe for any signs of further reaction or temperature change.
-
Containerization and Labeling: Transfer the neutralized solution to a new, clean, and compatible waste container. Label the container clearly as "Neutralized this compound waste" and include the final pH and the date of neutralization.
Disposal of Neutralized Solution
The disposal of the neutralized amine salt solution is subject to local, state, and federal regulations. While neutralization renders the waste less hazardous by removing its corrosivity, it does not necessarily mean it can be disposed of down the drain.
-
Consult Local Regulations: Before disposal, consult your institution's Environmental Health and Safety (EHS) office and your local publicly owned treatment works (POTW) for specific wastewater discharge regulations. These regulations will dictate the permissible pH range and may have limits on the concentration of other chemical constituents.
-
Licensed Hazardous Waste Disposal: For larger quantities of this compound or if in-lab neutralization is not feasible, the waste must be disposed of through a licensed hazardous waste disposal company. The material should be clearly labeled with its chemical name and hazard class.
Quantitative Data Summary
| Parameter | Value | Source |
| EPA Hazardous Waste Code | D002 (Corrosive) | General classification for corrosive materials |
| Target pH for Neutralization | 6.0 - 8.0 | Standard laboratory practice for neutralization |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
